molecular formula C28H58O B1582516 Tetradecyl ether CAS No. 5412-98-6

Tetradecyl ether

Cat. No.: B1582516
CAS No.: 5412-98-6
M. Wt: 410.8 g/mol
InChI Key: HANWHVWXFQSQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyl Ether (CAS RN 5412-98-6), also known as Dithis compound or Dimyristyl Ether, is a high-purity organic compound supplied as a white to almost white powder or crystal . With a molecular formula of C₂₈H₅₈O and a molecular weight of 410.77, it has a melting point between 43.0 and 46.0 °C and should be stored at room temperature, preferably in a cool and dark place . This compound is part of a class of materials investigated for their properties in advanced material science. Scientific literature indicates that polymers incorporating tetradecyl chains, such as poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s, are studied as shape-stable Phase Change Materials (PCMs) . These materials can absorb and release thermal energy during phase transition, making them promising for applications in thermal energy storage, including the management of waste heat, solar energy, and temperature regulation in buildings . The introduction of ethylene glycol segments adjacent to the tetradecyl group has been shown to facilitate crystallization of the alkyl side chains, which is a critical factor for efficient heat storage . This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-tetradecoxytetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWHVWXFQSQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202465
Record name Dimyristyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-98-6
Record name Tetradecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5412-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimyristyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetradecyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimyristyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ditetradecyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMYRISTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1W1K092JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Mechanistic Studies of Tetradecyl Ether Formation

Strategies for Carbon-Oxygen Bond Formation in Tetradecyl Ether Synthesis

The creation of the carbon-oxygen-carbon ether linkage is fundamental to the synthesis of tetradecyl ethers. Various strategies have been developed, with alkylation and etherification reactions being the most prominent for generating both symmetrical and unsymmetrical ethers.

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and unsymmetrical ethers. googleapis.comchemistrysteps.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. chemistrysteps.commasterorganicchemistry.com For the synthesis of a this compound, this would typically involve the reaction of a tetradecyl halide with an alkoxide or, conversely, the reaction of tetradecanol (B45765) with an alkyl halide after deprotonation to form the tetradecyloxide. chemistrysteps.com

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond. chemistrysteps.com Sodium hydride is a common base used for the deprotonation step. chemistrysteps.com For unsymmetrical ethers, there are two potential synthetic routes. chemistrysteps.com The preferred pathway involves the less sterically hindered alkyl halide to favor the SN2 mechanism over the competing E2 elimination reaction. chemistrysteps.com For instance, in synthesizing an ethyl this compound, reacting sodium tetradecyloxide with ethyl bromide would be favored over reacting sodium ethoxide with tetradecyl bromide.

Etherification can also be achieved through the acid-catalyzed dehydration of alcohols. byjus.comlibretexts.org This method is primarily suitable for the industrial production of simple symmetrical ethers from primary alcohols at specific temperatures (around 110-130 °C). libretexts.orglibretexts.org At higher temperatures, elimination to form alkenes becomes the dominant reaction. libretexts.org This method is not ideal for producing unsymmetrical ethers as it leads to a mixture of products. byjus.comlibretexts.org

A variation of the Williamson synthesis employs silver oxide (Ag₂O) as a milder alternative to a strong base, which is particularly useful for sensitive substrates like sugars. libretexts.org Additionally, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to increase the yield of etherification reactions. researchgate.net Nanoporous aluminosilicate (B74896) materials have also been utilized as catalysts for the dehydrative etherification to form unsymmetrical ethers. researchgate.net

Table 1: Comparison of Etherification Methods for this compound Synthesis

MethodReactantsConditionsAdvantagesLimitations
Williamson Ether Synthesis Tetradecanol (or other alcohol) + Alkyl halide (e.g., Tetradecyl bromide)Strong base (e.g., NaH), SN2 mechanismVersatile for symmetrical and unsymmetrical ethers. googleapis.comchemistrysteps.comPotential for E2 elimination with secondary/tertiary halides. masterorganicchemistry.com
Acid-Catalyzed Dehydration TetradecanolProtic acid (e.g., H₂SO₄), ~130°CSuitable for industrial synthesis of symmetrical ethers. libretexts.orgNot suitable for unsymmetrical ethers; risk of alkene formation at higher temperatures. libretexts.org
Silver Oxide Method Alcohol + Alkyl HalideAg₂OMilder conditions, no strong base required. libretexts.orgPrimarily used for specific applications like carbohydrate chemistry.
DMSO as Solvent Alcohol + Alkyl HalideNaOH, DMSOIncreased reaction yield. researchgate.netLimited to primary alkyl chlorides or methyl halides to avoid elimination. researchgate.net

The synthesis of tetradecyl glycidyl (B131873) ethers involves the reaction of tetradecanol with an epoxide, most commonly epichlorohydrin (B41342). atamanchemicals.comchalmers.se This process is a type of etherification that proceeds via the ring-opening of the epoxide. The reaction is typically carried out under basic conditions, where the alcohol is first deprotonated to form an alkoxide. d-nb.info This alkoxide then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. chalmers.sed-nb.info

The synthesis from epichlorohydrin generally proceeds in two steps within a one-pot reaction:

Ring-Opening: The tetradecyloxide ion attacks the less sterically hindered carbon of the epichlorohydrin epoxide ring. This nucleophilic attack opens the ring, forming a chlorohydrin intermediate.

Ring-Closing (Dehydrochlorination): An intramolecular nucleophilic substitution occurs where the newly formed alkoxide displaces the adjacent chloride ion, forming the new glycidyl ether epoxide ring. d-nb.info This step is driven by the formation of a stable salt, such as sodium chloride. d-nb.info

Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or tetrabutylammonium bromide (TBAB), are often employed because reactants like epichlorohydrin and the alcohol may be immiscible. d-nb.inforesearchgate.net The catalyst facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs. chalmers.se A solvent-free approach using a solid base and a phase-transfer catalyst has also been developed. chalmers.se

The resulting dodecyl and tetradecyl glycidyl ethers are often found as a mixture and are used as reactive diluents in epoxy resins. atamanchemicals.com

Alkylation and Etherification Reactions for Symmetrical and Unsymmetrical Tetradecyl Ethers

Stereoselective Synthesis and Chiral Control in this compound Derivatives (e.g., Glycerol (B35011) Ethers)

The synthesis of chiral this compound derivatives, particularly those based on glycerol, requires precise control over stereochemistry. Such compounds are important as they can mimic naturally occurring ether lipids. researchgate.netbeilstein-journals.org

Key strategies for achieving stereoselectivity include:

Starting with Chiral Precursors: A common approach is to start with a readily available chiral building block, such as (R)-glycidol or (R)-solketal (2,3-O-isopropylidene-sn-glycerol), to introduce the desired stereochemistry at the glycerol backbone. researchgate.netbeilstein-journals.orgrsc.org

Stereospecific Reactions: The subsequent etherification and ring-opening reactions must proceed with predictable stereochemistry. For example, the ring-opening of an epoxide by an alcohol nucleophile often occurs via an SN2 mechanism, which results in an inversion of configuration at the attacked carbon center. rsc.org

Protecting Group Strategies: The selective protection and deprotection of hydroxyl groups on the glycerol moiety are crucial to direct the alkylation to the desired position. beilstein-journals.orgrsc.org For instance, di-protected glycerols can be used to ensure selective etherification at a specific hydroxyl group. rsc.org

One documented synthesis involves the ether bond formation between the chiral synthon (R)-2,3-O-isopropylidene-sn-glycerol and a chiral chloroalkenol, using potassium hydroxide (B78521) and a phase-transfer catalyst under solvent-free conditions to produce an enantiopure methoxylated glyceryl ether. researchgate.net Another approach describes the ring-opening of a silyl (B83357) epoxide with a protected glycerol derivative to install the this compound chain with stereocontrol. rsc.org

The stereoselective synthesis of more complex polycyclic ether systems containing tetrahydropyran (B127337) rings, which are segments of marine natural products, has also been accomplished through methods like samarium(II) iodide-induced cyclizations. nih.govnih.gov These advanced methods allow for the construction of specific trans-fused ring systems. nih.gov

Polymerization and Copolymerization Techniques Involving this compound Monomers

This compound moieties can be incorporated into polymers to create materials with specific thermal or amphiphilic properties. This is achieved by polymerizing monomers containing a this compound group, such as tetradecyl glycidyl ether or tetradecyl vinyl ether.

Amphiphilic block copolymers can be synthesized by combining a hydrophilic polymer block, like poly(ethylene oxide) (PEO), with a hydrophobic block made from poly(alkyl glycidyl ether)s, including poly(tetradecyl glycidyl ether). d-nb.infonih.gov Anionic ring-opening polymerization (AROP) is a common technique for this synthesis. d-nb.infocoledeforest.com

In a typical synthesis, a PEO macroinitiator is used to initiate the polymerization of the alkyl glycidyl ether monomer. nih.govcoledeforest.com A base, such as potassium naphthalenide, is used to deprotonate the terminal hydroxyl group of the PEO, creating a macroalkoxide that then initiates the ring-opening polymerization of the tetradecyl glycidyl ether. coledeforest.com This results in the formation of an ABA triblock copolymer, where 'A' is the hydrophobic poly(tetradecyl glycidyl ether) block and 'B' is the central hydrophilic PEO block. coledeforest.com The length of the hydrophobic blocks can be controlled by adjusting the molar ratio of the monomer to the PEO macroinitiator. coledeforest.com

These copolymers can form core-corona nanoparticles in solution and are investigated for applications such as efficiency boosters for surfactants in microemulsions. nih.gov

Comb-like polymers with this compound side chains can be synthesized via the cationic polymerization of vinyl ether monomers. dntb.gov.uanih.gov A series of poly(mono/diethylene glycol n-tetradecyl ether vinyl ethers) have been prepared through living cationic polymerization. dntb.gov.uanih.govnih.gov These polymers are investigated as phase change materials for thermal energy storage. nih.gov

The polymerization process allows for the synthesis of polymers with controlled molecular weights. dntb.gov.uanih.gov Research has shown that the thermal properties, such as melting temperature and enthalpy, of these polymers are dependent on their molecular weight. nih.gov For example, with an increase in molecular weight, the melting enthalpy of poly(mono ethylene (B1197577) glycol n-tetradecyl ether vinyl ether) was found to change, eventually stabilizing once the number average molar mass exceeded 20,000 g/mol . nih.gov

The solid-state cationic photopolymerization of octadecyl vinyl ether has also been studied, with findings indicating that the presence of long-chain alcohols like tetradecyl alcohol can unexpectedly improve the monomer conversion during polymerization in the solid state. sci-hub.se Copolymers of tetradecyl methacrylate (B99206) and cyclohexyl vinyl ethers have also been synthesized to act as additives for improving the properties of biodiesel-diesel blends. researchgate.net

Synthesis of Poly(alkylglycidyl ether) Block Copolymers

Derivatization and Functionalization Routes for Complex this compound Structures

The versatility of the this compound scaffold allows for extensive derivatization and functionalization, leading to complex molecules with tailored properties. These modifications are pivotal for developing materials with specific functions, particularly in the fields of organophosphorus chemistry, macrocyclic compounds, and biomedical conjugates.

The incorporation of phosphorus-containing moieties into this compound structures yields organophosphorus compounds with unique chemical and physical properties. A notable example is the synthesis of phosphonic acid analogues of diether L-α-(N,N-dimethyl)cephalins, which include the ditetradecyl variant. cdnsciencepub.com The synthetic route involves the phosphonylation of D-α,β-dialkyl glycerol ethers with 2-bromoethylphosphonic acid monochloride in the presence of triethylamine (B128534) at 0°C. cdnsciencepub.com The resulting intermediate is then treated with dimethylamine (B145610) at 50-55°C for three days to yield the final phosphonolipid. cdnsciencepub.com This method is applicable for creating both saturated and unsaturated dialkyl α-(N,N-dimethyl)phosphonocephalins. cdnsciencepub.com

Another approach involves the synthesis of phosphonodithioester derivatives. This method utilizes a phosphonodithioester–amine coupling (PAC) reaction, which proceeds at room temperature without a catalyst. nih.gov For instance, a phosphite (B83602) sodium salt can be prepared and subsequently reacted with anhydrous carbon disulfide and methyl iodide. The resulting product is then purified by washing with a saturated aqueous solution of ammonium (B1175870) chloride and extraction with ethyl acetate. nih.gov

Electrochemical methods also present a green and efficient alternative for synthesizing organophosphorus compounds. beilstein-journals.org These methods utilize electrodes like graphite, platinum, and nickel to drive the formation of phosphorus-carbon and phosphorus-heteroatom bonds, often under mild conditions. beilstein-journals.org

Lariat (B8276320) ethers are crown ethers that feature one or more sidearms, which can enhance their cation-binding abilities and selectivity. nankai.edu.cn The introduction of long alkyl chains, such as tetradecyl groups, can modify the lipophilicity and transport properties of these macrocycles. espublisher.comtdl.org

The synthesis of lariat ethers often involves the N-alkylation of aza- or diaza-crown ethers. researchgate.net For instance, 4,13-diaza-18-crown-6 can be derivatized by forming a bis(amide) and subsequently reducing it, or through reductive amination. nih.gov The resulting lariat ether can then be quaternized by reaction with methyl iodide in a solvent like diethyl ether or toluene (B28343) to form bis(methiodide) salts. nih.gov

Another synthetic strategy for creating functionalized benzo-15-crown-5 (B77314) lariats involves treating 4′,5′-bis(bromomethyl)benzo-15-crown-5 with an appropriate alkanol in the presence of a mild base like sodium sulfide. This method has been shown to produce high yields of the desired double-armed lariat ethers. nankai.edu.cn The extension of alkyl side chains in these structures can significantly alter their cation selectivity profiles. nankai.edu.cn

The synthesis of crown-porphyrins represents a more complex architecture, where a crown ether is linked to a porphyrin macrocycle. One method involves the reaction of a 4'-aldehyde crown ether with pyrrole (B145914) in refluxing propionic acid. rsc.org Purification is typically achieved through column chromatography. rsc.org

This compound derivatives are increasingly being explored for biomedical applications, particularly as drug delivery vehicles. Conjugating tetradecyl ethers to bioactive molecules, such as nucleosides, can enhance their therapeutic efficacy. acs.orgacs.orgnih.gov

One significant application is the synthesis of anti-HIV nucleoside conjugates. For example, AZT 5′-diphosphate has been conjugated to rac-1-O-tetradecyl-2-O-palmitoylglycerol. acs.orgacs.orgnih.govresearchgate.netgoogle.com The synthesis involves the condensation of a nucleoside 5′-monophosphoromorpholidate with the corresponding lipid phosphate (B84403) in pyridine. acs.org These conjugates can form micelles, which act as prodrugs to improve the delivery and half-life of the parent nucleoside. acs.orgacs.orgnih.gov

The general strategy for such conjugations often involves forming a stable linkage, such as a pyrophosphate diester bond, between the lipid and the nucleoside. acs.orgacs.orgnih.gov Other conjugation methods include the use of bifunctional chelating agents for radiolabeling biomolecules or employing "dock-and-lock" techniques for site-specific protein modification. acs.orgacs.org The choice of linker and conjugation strategy is crucial for maintaining the biological activity of the conjugated molecule. google.com Fatty acid conjugation, for instance, can prolong the serum half-life of therapeutic proteins by promoting binding to serum albumin. researchgate.net

Preparation of Macrocyclic (Lariat) Tetradecyl Ethers

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the catalytic system and reaction conditions. Optimization of these parameters is key to achieving high yields and purity. whiterose.ac.uksigmaaldrich.combeilstein-journals.org

A common method for ether synthesis is the Williamson ether synthesis. Recent advancements have focused on developing more environmentally benign catalytic systems. Bifunctional ionic liquids (BILs) have emerged as highly effective catalysts that can also act as the solvent, eliminating the need for an inorganic base. researchgate.net For example, trihexyl(tetradecyl)phosphonium bromide has been identified as an effective catalyst for the O-alkylation of phenols. researchgate.net The reaction is typically carried out by mixing the phenol, alcohol, and a catalytic amount of the BIL with continuous stirring. researchgate.net

Another approach involves the reductive etherification of a carbonyl compound with an alcohol. A patented process describes the reaction of tetradecyl alcohol with 4-methyl-2-pentanone (B128772) in the presence of a 5% Pd-C catalyst under hydrogen pressure at elevated temperatures. google.com The removal of water produced during the reaction, for instance through azeotropic dehydration, can significantly improve the yield. google.com

The optimization of reaction conditions often involves a systematic approach, such as "design of experiments" (DoE), where multiple parameters like temperature, catalyst loading, and reaction time are varied simultaneously to find the optimal conditions more efficiently than the traditional "one variable at a time" (OFAT) method. whiterose.ac.uksigmaaldrich.com For instance, in the synthesis of propylene (B89431) glycol methyl ether (PGME), the yield was found to increase rapidly with increasing reaction temperature when using a tetrabutylphosphonium (B1682233) butyrate (B1204436) catalyst. acs.org

The following table summarizes various catalytic systems and conditions used in the synthesis of ethers, including those with tetradecyl moieties.

Catalyst SystemReactantsKey Reaction ConditionsYieldReference
Bifunctional Ionic Liquid (BIL)Phenol, Alcohol0.3 mol% BIL, continuous stirring, 1 hourGood to excellent researchgate.net
5% Pd-C (pH 6.6)Tetradecyl alcohol, 4-methyl-2-pentanone100 kg/cm ² H₂, 150°C, 5 hours, anhydrous MgSO₄99% google.com
5% Pd-C (pH 4.0)Tetradecyl alcohol, 4-methyl-2-pentanone100 kg/cm ² H₂, 150°C, 15 hours97% google.com
[P₄₄₄₄][Buty]Propylene Oxide, Methanol (B129727)0.5 mmol catalyst, 353 K, 6 hours~94% acs.org
Sodium Sulfide4′,5′-bis(bromomethyl)benzo-15-crown-5, AlkanolsAnhydrous acetonitrile, 25°C85-93% nankai.edu.cn

This table is interactive. Click on the headers to sort the data.

Purification and Isolation Strategies for High-Purity this compound Compounds

Achieving high purity is essential for the application of this compound compounds, especially in biomedical and electronic fields. A variety of purification and isolation techniques are employed, often in combination, to remove unreacted starting materials, catalysts, and byproducts. miamioh.edu

Distillation: For volatile ether compounds, fractional distillation under reduced pressure is a common and effective method for separation. google.comgoogle.com For example, 1,3-dimethyl butyl this compound was purified by distillation at 143°C and 1 Torr after initial filtration to remove the solid catalyst. google.com

Chromatography: Column chromatography is a versatile technique for purifying a wide range of ether derivatives.

Normal-phase chromatography on silica (B1680970) gel is frequently used. For instance, crown-porphyrin complexes have been purified using a basic alumina (B75360) column with a chloroform–THF–MeOH eluent. rsc.org

Ion-exchange chromatography is employed for charged molecules. Nucleoside-lipid conjugates have been purified using a DE-52 cellulose (B213188) (acetate form) column, eluting with a mixture of chloroform, ethanol, and aqueous ammonium acetate. acs.org

Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. miamioh.eduwvu.edu

After a synthesis, the reaction mixture is often quenched with water, and the product is extracted into an organic solvent like diethyl ether. wvu.edu

Washing the organic layer with brine (a saturated aqueous NaCl solution) is a standard procedure to remove residual water and water-soluble impurities. wvu.edu

For acid-catalyzed reactions, a wash with a basic solution (e.g., 5% aqueous NaOH) can be used to remove the acid catalyst. wvu.edu

Precipitation and Recrystallization: This method is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For instance, some organophosphorus compounds are purified by washing the residue with cold diethyl ether, followed by filtration. nih.gov Polymer conjugates have been purified by triple precipitation in diethyl ether. google.com

Dialysis: For macromolecular conjugates, such as those used in biomedical applications, dialysis is a key purification step to remove small molecules like unreacted reagents or salts. Benzoylated cellulose membranes are often used for this purpose. google.comnih.gov

The choice of purification strategy depends on the physical and chemical properties of the target this compound compound and the nature of the impurities. Often, a multi-step purification protocol combining several of these techniques is necessary to achieve the desired level of purity.

Comprehensive Analytical Characterization of Tetradecyl Ether Compounds

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating tetradecyl ethers from complex mixtures and determining their concentrations. The choice of technique depends on the specific properties of the compound and the analytical question at hand.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of tetradecyl ether-containing lipids, particularly in complex biological matrices. acs.orgnih.govacs.orgelifesciences.orgbiorxiv.org This technique offers high sensitivity and selectivity, allowing for the identification and quantification of individual lipid species. acs.orgnih.govacs.orgelifesciences.orgbiorxiv.org

A significant challenge in lipidomics is the differentiation of isobaric and isomeric species, such as plasmanyl (O-alkyl) and plasmenyl (O-alk-1'-enyl) ether lipids, which have the same mass but different structures and biological functions. acs.orgnih.govacs.orgnih.gov Reversed-phase LC-MS/MS has proven effective in separating these isomers. acs.orgnih.gov The vinyl ether bond in plasmenyl lipids imparts distinct chromatographic properties, leading to a predictable retention time shift compared to their plasmanyl counterparts. acs.orgnih.gov This allows for their unequivocal differentiation even in complex lipid extracts. acs.orgnih.govacs.orgbiorxiv.org The combination of chromatographic separation with specific fragmentation patterns in MS/MS provides a high degree of confidence in the structural assignment of these ether lipid subclasses. nih.gov

Recent advancements, such as ultraviolet photodissociation mass spectrometry (UVPD-MS), further enhance the detailed characterization of ether lipids by enabling the localization of double bonds within the lipid structure. nih.gov These sophisticated LC-MS/MS-based approaches are critical for accurately mapping the molecular diversity of ether lipids in biological systems. acs.orgnih.govacs.orgbiorxiv.org

Table 1: LC-MS/MS Applications in this compound Analysis

Analytical Goal LC-MS/MS Approach Key Findings
Isomer Discrimination Reversed-Phase LC-MS/MS Separation of plasmanyl and plasmenyl ether lipid isomers based on retention time differences. acs.orgnih.gov
Complex Mixture Analysis LC-MS/MS Identification and quantification of numerous ether lipid species in biological samples. elifesciences.orgbiorxiv.org
Structural Detail LC/UVPD-MS Enables localization of double bonds in addition to identifying lipid subclasses. nih.gov

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds, including certain this compound derivatives. researchgate.netcabidigitallibrary.orgunar.ac.idnih.govakjournals.com When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides high-resolution separation and sensitive detection. akjournals.commdpi.comscielo.br

For the analysis of less volatile long-chain ethers, derivatization may be necessary to increase their volatility for GC analysis. frontiersin.org GC-MS is particularly valuable for identifying unknown compounds by comparing their mass spectra to spectral libraries. cabidigitallibrary.orgunar.ac.idnih.gov For instance, GC-MS has been used to identify various compounds, including nonylthis compound, in extracts from natural sources. cabidigitallibrary.orgtjnpr.org

The choice of the GC column and temperature programming is critical for achieving optimal separation of different ether compounds and other components in a mixture. nih.govakjournals.com GC-FID is often used for quantification due to its robust and linear response over a wide concentration range. mdpi.comscielo.br

Table 2: GC-based Analysis of this compound and Related Compounds

Technique Application Key Parameters
GC-MS Identification of volatile compounds Mass spectral library matching cabidigitallibrary.orgunar.ac.idnih.gov
GC-FID Quantification of separated components High-temperature capillary columns akjournals.com

High-performance liquid chromatography (HPLC) is the cornerstone for assessing the enantiomeric purity of chiral this compound compounds. utu.firesearchgate.netnih.govacs.orgaocs.orgsigmaaldrich.commdpi.comrsc.org The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. sigmaaldrich.comchiralpedia.com This is typically achieved by using a chiral stationary phase (CSP) in the HPLC column. rsc.orgchiralpedia.comphenomenex.com

The principle of chiral HPLC is based on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times and thus, separation. sigmaaldrich.comchiralpedia.com A variety of CSPs are available, including those based on polysaccharides, cyclodextrins, and macrocyclic antibiotics, each suited for different classes of compounds. chiralpedia.comphenomenex.com For ether compounds, specific CSPs can be selected to achieve effective resolution. phenomenex.com

Chiral HPLC methods can be developed in both normal-phase and reversed-phase modes, depending on the specific analyte and CSP. phenomenex.com The development of a robust chiral HPLC method is essential for the quality control of enantiomerically pure this compound derivatives, particularly in fields where stereochemistry is critical. utu.finih.govacs.org

Gas Chromatography (GC) for Volatile this compound Analysis

Spectroscopic Methods for Structural Elucidation and Detection

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. vulcanchem.comrsc.orgnih.govlibretexts.orgillinois.eduacs.orgopenstax.orglibretexts.orgresearchgate.net

In ¹H NMR spectra of tetradecyl ethers, the protons on the carbon atom adjacent to the ether oxygen (α-protons) are deshielded and typically appear in the chemical shift range of 3.4-4.5 ppm. libretexts.orgopenstax.orglibretexts.org The signals for the long tetradecyl chain's methylene (B1212753) (-(CH₂)₁₂-) and terminal methyl (-CH₃) protons appear at higher fields (further upfield), generally around 1.2-1.6 ppm and 0.8-0.9 ppm, respectively. vulcanchem.com

In ¹³C NMR spectra, the carbon atoms directly bonded to the ether oxygen are also shifted downfield, typically appearing in the 50-80 ppm range. libretexts.orgopenstax.org The chemical shifts of the carbons in the long alkyl chain can be predicted and assigned based on their position relative to the ether linkage. researchgate.net For example, in a study of mono/diethylene glycol n-tetradecyl ether vinyl ether, the carbon atoms of the C₂H₄–O–C₁₄H₂₉ group were specifically assigned in the ¹³C NMR spectrum. mdpi.com

Table 3: Typical NMR Chemical Shifts (δ, ppm) for this compound Moieties

Nucleus Functional Group Typical Chemical Shift (ppm)
¹H -O-CH₂ -R 3.4 - 4.5 libretexts.orgopenstax.orglibretexts.org
¹H -CH₂-CH₂ - (chain) ~1.2 - 1.6 vulcanchem.com
¹H -CH₃ (terminal) ~0.8 - 0.9 vulcanchem.com
¹³C -O-C H₂-R 50 - 80 libretexts.orgopenstax.org
¹³C -CH₂-C H₂- (chain) ~22 - 32 vulcanchem.com
¹³C -C H₃ (terminal) ~14 vulcanchem.com

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for identifying the functional groups present in this compound compounds. nih.govopenstax.orgmdpi.comnih.govpressbooks.pub The most characteristic absorption for an ether is the C-O-C stretching vibration, which typically appears as a strong band in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub For aliphatic ethers like this compound, this band is often found between 1050 and 1150 cm⁻¹. openstax.orgpressbooks.pub

In addition to the C-O-C stretch, FTIR spectra of tetradecyl ethers will show strong C-H stretching vibrations from the long alkyl chain in the region of 2850-3000 cm⁻¹. researchgate.net The presence of rocking bands around 720-730 cm⁻¹ can be indicative of long methylene chains ((CH₂)n where n > 4). mdpi.com

For analyzing solid or powdered samples, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a valuable technique. mdpi.comagr.hrmpg.de DRIFTS measures the radiation scattered from a sample, making it suitable for analyzing materials that are difficult to measure by traditional transmission methods. mdpi.commpg.de This can be particularly useful for characterizing this compound compounds in solid formulations or adsorbed onto surfaces. mdpi.com

Table 4: Characteristic FTIR Absorption Bands for Tetradecyl Ethers

Wavenumber (cm⁻¹) Vibration Intensity
2850 - 3000 C-H stretch (aliphatic) Strong researchgate.net
1050 - 1150 C-O-C stretch (aliphatic ether) Strong openstax.orgpressbooks.pub
720 - 730 -(CH₂)n- rock (n>4) Medium mdpi.com

Compound Names Mentioned in this Article

Compound Name
Diethyl ether
Dimyristyl ether
Glycerin 1-tetradecyl ether
Mono/diethylene glycol n-tetradecyl ether vinyl ether
Nonylthis compound

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)

Biophysical and Surface Chemical Analytical Methodologies

The critical micelle concentration (CMC) is a fundamental property of surfactant molecules like polyoxyethylene tetradecyl ethers, marking the concentration at which self-assembly into micelles begins. wikipedia.org This parameter is commonly determined using techniques such as conductometry and surface tension measurements, which detect the sharp changes in solution properties that occur at the CMC. wikipedia.orgnih.govresearchgate.net

Conductometry is suitable for ionic surfactants but can also be applied to non-ionic this compound surfactants, although the changes may be less pronounced. acs.orgnih.gov The method relies on the change in the molar conductivity of the solution with concentration. Below the CMC, conductivity changes linearly as more surfactant monomers are added. Above the CMC, the formation of larger, slower-moving micelles leads to a distinct change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the graph indicates the CMC.

Surface Tension Measurement is one of the most common and direct methods for determining the CMC of both ionic and non-ionic surfactants. scispace.comresearchgate.net Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases significantly. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than accumulating at the interface. wikipedia.org This results in the surface tension remaining relatively constant above the CMC. The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration. scispace.com

The CMC values for this compound-based surfactants are influenced by factors such as the length of the hydrophilic polyoxyethylene (EO) chain and the temperature. researchgate.net For surfactants with longer EO chains, the CMC tends to decrease as the temperature rises. researchgate.net

Table 1: Critical Micelle Concentration (CMC) Values for Selected this compound Surfactants

CompoundCMC (mM)Temperature (°C)MethodSource
Polyoxyethylene (6) this compound (C14E6)0.0125Not Specified stevenabbott.co.uk
Polyoxyethylene (23) lauryl ether (Brij 35)0.08Not SpecifiedNot Specified mdpi.com
Heptaethyleneglycolthis compound (C14E7)Characterized, but specific CMC value not provided in the abstract. nih.gov

The behavior of this compound surfactants at interfaces, such as the air-water interface, is critical to their function. The study of their adsorption kinetics and the morphology of the resulting monolayers provides insight into their surface activity.

Adsorption kinetics describe the rate at which surfactant molecules accumulate at an interface. For polyoxyethylene tetradecyl ethers like C14E8, the adsorption process at the air-water interface is often diffusion-controlled. researchgate.netmdpi.com However, at higher surface coverages, the process can be more complex, involving the reorientation of adsorbed molecules from a state with a larger surface area to one with a smaller area, which can slow the adsorption rate. mdpi.commdpi.com Dynamic surface tension measurements are used to follow these kinetics over time. researchgate.net

Brewster Angle Microscopy (BAM) is a powerful, non-invasive optical technique used to visualize the morphology of monolayers at the air-water interface in real-time. mpg.deirida.es The technique is based on the principle that when p-polarized light strikes a pure air-water interface at the Brewster angle (approximately 53°), there is no reflection. mpg.descirp.org However, the presence of a surfactant monolayer with a different refractive index alters this condition, causing light to be reflected. The intensity of the reflected light is related to the thickness and density of the film, allowing for the direct visualization of different surface phases and structures with a resolution of about 1 μm. mpg.descirp.org

Studies on bis(ethylene glycol) mono-n-tetradecyl ether (C14E2) using BAM have revealed the formation of distinct domains in the monolayer. acs.org Below a critical temperature of 19 °C, a first-order phase transition occurs from a liquid-expanded (LE) phase to a liquid-condensed (LC) phase. acs.org BAM images show the coexistence of these phases, with the condensed phase forming various shapes like spirals, stripes, or quadrant structures, surrounded by the homogeneous, lower-density LE phase. acs.org These characteristic shapes are influenced by strong dipole-dipole repulsions between the molecules. acs.org A slight increase in temperature can induce a shape transition in these domains, for example, from quadrant to circular, before they dissolve completely above the critical temperature. acs.org

Critical Micelle Concentration (CMC) Determination via Conductometry and Surface Tension Measurements

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Behavior Characterization

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to investigate the phase behavior of this compound compounds and their aqueous solutions. nih.govnih.govcapes.gov.br DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as melting, crystallization, and phase transitions between different liquid crystalline structures. akjournals.comacs.org

For poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s, DSC has been used to characterize them as phase change materials. The analysis reveals their melting and crystallization temperatures and associated enthalpies. mdpi.com For example, C14E1VE and C14E2VE exhibit melting temperatures of 17.9 °C and 21.9 °C, respectively. mdpi.com

In aqueous solutions of polyoxyethylene tetradecyl ethers, DSC can detect transitions related to micellar arrangements and the formation of various mesophases (e.g., lamellar, hexagonal). nih.govresearchgate.net For instance, a 10 mM solution of octaethylene glycol this compound (C14E8) shows a reversible endothermic transition at 45°C, which is attributed to a cooperative conformational change within the micellar aggregates rather than a simple aggregation process. akjournals.com This highlights the ability of DSC to probe subtle structural rearrangements. The phase behavior is highly dependent on both surfactant concentration and temperature. akjournals.com High-sensitivity DSC is particularly useful for studying these transitions in dilute and semidilute systems. capes.gov.br

Table 2: Thermal Transition Data for Selected this compound Compounds from DSC

CompoundTransition Temperature (°C)Transition TypeEnthalpy (ΔH)Source
Monoethylene glycol n-tetradecyl ether vinyl ether (C14E1VE)17.9MeltingNot Specified mdpi.com
Diethylene glycol n-tetradecyl ether vinyl ether (C14E2VE)21.9MeltingNot Specified mdpi.com
Octaethylene glycol this compound (C14E8) (10 mM solution)45Endothermic Main Transition0.55 kcal/mol akjournals.com
Octaethylene glycol this compound (C14E8) (micellar phase)41Endothermic Main Transition0.5 kcal/mol akjournals.com
Poly(mono ethylene (B1197577) glycol n-tetradecyl ether vinyl ethers)27.0 - 28.0Melting89 - 95 J/g mdpi.com

Computational and Theoretical Approaches in Tetradecyl Ether Research

Molecular Dynamics (MD) Simulations for Lipid-Protein Interactions and Membrane Systems

Molecular Dynamics (MD) simulations serve as a "computational microscope," offering a detailed, atom-level view of the dynamic interactions between lipids, like tetradecyl ether, and proteins within a membrane environment. ucalgary.ca These simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a high-resolution perspective on molecular motion and interplay. ucalgary.ca Both all-atom and coarse-grained MD simulations are employed to study these complex systems. embo.org

MD simulations are particularly valuable for investigating the influence of lipid molecules on membrane protein structure and function. researchgate.net They can elucidate how the presence of specific lipids modulates the physical properties of the membrane and the activity of embedded proteins. ucalgary.ca For instance, simulations can reveal how the insertion of long-chain molecules affects membrane thickness and lipid order. In studies involving the ionic liquid 1-tetradecyl-3-methylimidazolium (B1224123) (TDMIM), MD simulations showed that its long tetradecyl tail aligns parallel to the membrane lipids. a-star.edu.sg This lipid-mimicking behavior increased the order of surrounding lipids, in contrast to shorter-chain cations which introduced disorder. a-star.edu.sg

The general workflow for such a simulation involves several key steps, as outlined in the table below.

Table 1: Generalized Workflow for MD Simulations of Lipid Systems

Step Description Typical Software/Method
System Setup A model membrane bilayer, often composed of phospholipids (B1166683) like DMPC, is constructed. The molecule of interest (e.g., this compound) is inserted into the membrane. The system is then solvated with water molecules. CHARMM-GUI Membrane Builder, AMBER, GROMACS embo.orgconicet.gov.arnih.gov
Energy Minimization The initial system's energy is minimized to remove unfavorable contacts and relax the geometry. This is typically done in a multi-step process (e.g., steepest descent followed by conjugate gradient methods). conicet.gov.ar AMBER, GROMACS conicet.gov.ar
Equilibration The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to achieve a stable state in terms of temperature, pressure, and density. a-star.edu.sgconicet.gov.ar AMBER, GROMACS a-star.edu.sg
Production Run The main simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's dynamics. nih.gov AMBER, GROMACS nih.gov

| Analysis | The resulting trajectory is analyzed to calculate various properties such as molecular area, diffusion coefficients, lipid order parameters, and interaction energies. a-star.edu.sgnih.gov | GROMACS analysis tools, VMD, in-house scripts embo.orgacs.org |

Research on tetraether lipids, which share structural similarities with long-chain ethers, has demonstrated that these molecules tend to have a smaller molecular area and reduced lateral mobility compared to their diether counterparts. nih.gov MD simulations have shown that their diffusion coefficients can be an order of magnitude smaller, indicating a more rigid and ordered membrane structure. nih.gov These findings are critical for understanding how substances like this compound might influence the stability and fluidity of biological membranes.

Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the receptor), such as a protein. nih.govnih.gov This method is fundamental in drug discovery and helps in understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com The process involves a search algorithm, which generates various possible binding poses of the ligand in the receptor's binding site, and a scoring function, which evaluates the fitness of each pose. nih.gov

For a compound like this compound, docking studies could predict its binding mode and affinity to various protein targets. Although specific docking studies on this compound are not prevalent in the provided literature, the methodology can be described. For example, in studies of other ligands, software like Autodock is used where the receptor is kept rigid while the ligand is flexible. iscientific.org The Lamarckian genetic algorithm is often employed to analyze the protein-ligand complexes. iscientific.org

The general procedure for a docking study is summarized below.

Table 2: General Steps in a Molecular Docking Study

Step Description Common Tools/Protocols
1. Preparation of Receptor The 3D structure of the target protein (receptor) is obtained, typically from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. iscientific.orgmdpi.com Pymol, MAKE Receptor iscientific.orgmdpi.com
2. Preparation of Ligand The 3D structure of the ligand (e.g., this compound) is generated and optimized to its lowest energy conformation. researchtrend.net ChemDraw, Discovery Studio
3. Docking Simulation A search algorithm explores possible binding orientations of the ligand within a defined binding site (grid box) on the receptor. A scoring function estimates the binding affinity for each pose. mdpi.com Autodock, Molegro Virtual Docker, Libdock mdpi.comiscientific.orgresearchtrend.net

| 4. Analysis of Results | The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the receptor. The binding energy (or docking score) provides a quantitative estimate of binding affinity. mdpi.commdpi.com | Discovery Studio, Pymol |

Docking studies on related molecules provide insights into the types of interactions that could be expected for this compound. For instance, studies on coumarin-triazole-isatin hybrids identified key π-π stacking interactions and hydrogen bonds with specific amino acid residues like Trp82 and Ser198 in the binding site of butyrylcholinesterase. mdpi.com Similarly, research on other compounds has used docking to screen libraries of molecules and predict their activity against various receptors. mdpi.com The results are often presented with docking scores and a visualization of the interactions. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemistry provides a framework for understanding the behavior of molecules at the subatomic level by applying the principles of quantum mechanics. jocpr.com These calculations are used to predict a wide range of molecular properties, including electronic structure, molecular geometry, and chemical reactivity, by solving the Schrödinger equation. jocpr.com Due to the complexity of this equation for multi-atom systems, various approximation methods and basis sets are employed. jocpr.com

For a molecule like this compound, quantum chemical calculations can elucidate its fundamental electronic properties. Methods like Density Functional Theory (DFT) are commonly used to assess electronic state energies, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. nih.govmdpi.com These properties are crucial for understanding the molecule's stability and how it will interact with other chemical species. jocpr.com

The insights gained from these calculations are foundational for predicting reactivity. jocpr.com By modeling potential energy surfaces, researchers can identify reaction pathways, transition states, and activation energies, which are key to understanding reaction mechanisms and kinetics. jocpr.com For example, calculations on dimethyl ether have been used to determine its Gibbs free energy and the Mulliken effective charges on its atoms, providing data to compare its reactivity to ethanol. researchgate.net

| Activation Energy | The energy barrier that must be overcome for a chemical reaction to occur. jocpr.com | Determines the rate of a chemical reaction. |

Modern quantum chemistry software packages, such as QCMATH and GFN-xTB, have made these calculations more accessible and efficient, even for complex molecules. arxiv.orgrsc.org These tools can automatically compute properties and even simulate mass spectra, providing a powerful complement to experimental analysis. rsc.org

Predictive Modeling for Environmental Fate and Distribution

Predictive modeling is essential for assessing the environmental impact of chemicals by estimating their persistence, distribution, and potential for long-range transport. nih.govresearchgate.net For substances like this compound, which may be used in high volumes as surfactants, these models provide a crucial part of the environmental risk assessment. nih.gov The models use a chemical's physicochemical properties to predict its behavior in a multi-compartment environment consisting of air, water, and soil. nih.govncsu.edu

These models can be categorized into several types, including material flow analysis models (MFAMs), multimedia compartmental models (MCMs), and spatial river/watershed models (SRWMs). mdpi.com MCMs, which are often used for initial screening, describe the environment as a set of well-mixed boxes (compartments) and model the transfer of the chemical between them. mdpi.com

| Characteristic Travel Distance (CTD) | An indicator of the potential for long-range atmospheric transport. ncsu.edu | Helps assess the risk of global distribution. |

For long-chain substances like alcohol ethoxylates and linear alcohols, sorption to sludge and solids is a significant process, with sorption coefficients increasing with carbon chain length. nih.gov Models predict that due to their properties, many surfactants will primarily partition to surface waters, soil, and groundwater. canada.ca The results of these predictive models are critical for regulatory assessments and for ensuring the environmental safety of widely used chemicals. canada.ca

Biochemical and Biological Research Pertaining to Tetradecyl Ether Compounds

Investigation of Membrane Structure, Dynamics, and Function

The distinct structure of tetradecyl ether lipids makes them valuable tools for probing and manipulating biological membranes.

This compound Lipids as Components of Biological Membranes

Ether lipids, including those with tetradecyl chains, are integral components of cell membranes in various organisms, most notably in Archaea. mdpi.com Unlike the ester-linked lipids found in Bacteria and Eukarya, ether-linked lipids provide enhanced stability against hydrolysis and oxidation. researchgate.net This is particularly crucial for organisms living in extreme environments. frontiersin.org The presence of a this compound chain contributes to the hydrophobic core of the membrane, influencing its fluidity and structural integrity. ontosight.aisolubilityofthings.com

In Archaea, these lipids can be found as diether or tetraether structures. frontiersin.org Diether lipids consist of two alkyl chains ether-linked to a glycerol (B35011) backbone, while tetraether lipids are formed by two diether lipids joined together, creating a monolayer membrane that spans the entire cell. frontiersin.orgresearchgate.net This monolayer structure, composed of bipolar tetraether lipids, is believed to be a key adaptation for survival in harsh conditions. researchgate.net The length and branching of the alkyl chains, including the presence of tetradecyl groups, can vary, impacting the packing and physical properties of the membrane. frontiersin.orgnih.gov

Organism DomainPredominant Lipid LinkageMembrane StructureSignificance of this compound Lipids
Archaea EtherMonolayer or BilayerEnhanced stability, adaptation to extreme environments. researchgate.netfrontiersin.org
Bacteria EsterBilayerLess common, but can influence membrane properties.
Eukarya EsterBilayerMinor component, with roles in specific cell types and signaling. mdpi.com

Solubilization and Stabilization of Membrane Proteins for Structural Analysis

The study of membrane proteins is often hindered by their hydrophobic nature, which makes them difficult to extract and stabilize outside of their native lipid environment. Detergents with this compound moieties, such as hexaethylene glycol monothis compound, have proven to be effective tools for solubilizing and stabilizing membrane proteins for structural and functional analysis. medchemexpress.comcreative-biolabs.com These detergents form micelles that mimic the hydrophobic environment of the cell membrane, thereby preserving the protein's native conformation. huji.ac.il

The choice of detergent is critical, as different detergents can have varying effects on protein stability and activity. huji.ac.ilnih.gov Longer-chain glycosides, including tetradecyl maltoside, have been shown to be effective in stabilizing different forms of membrane proteins. huji.ac.il The ability of these detergents to maintain the structural integrity of membrane proteins is essential for techniques like X-ray crystallography and NMR spectroscopy, which are used to determine the three-dimensional structure of these molecules. medchemexpress.comthermofisher.com The development of novel detergents with modified this compound structures continues to be an active area of research aimed at improving the stability of particularly challenging membrane proteins. nih.govhanyang.ac.kr

Modulation of Lipid Raft Dynamics and Membrane Permeability

This compound compounds can influence the organization and dynamics of lipid rafts, which are specialized microdomains within the cell membrane enriched in certain lipids and proteins. The incorporation of ether lipids can alter the fluidity and packing of these domains, thereby affecting cellular signaling processes that are mediated by lipid rafts. ontosight.ai

Furthermore, this compound lipids have been shown to modulate membrane permeability. Studies comparing archaeal-like ether-linked lipids with bacterial ester-linked lipids have revealed differences in the permeability of membranes to small molecules. biorxiv.orgnih.gov For instance, the presence of ether bonds can impact the passage of ions and small solutes across the membrane. frontiersin.org The ability of compounds like tetradecyl maltoside to enhance the permeation of molecules across intestinal epithelial monolayers highlights their potential to modulate membrane permeability. ucd.ie This property is of significant interest for improving the absorption of certain drugs. ucd.ie Research has also shown that liposomes formulated with tetraether lipids exhibit lower permeability and leakage of encapsulated drugs compared to conventional liposomes, indicating a more robust membrane structure. nih.govresearchgate.net

Biomedical Applications and Therapeutic Potential

The unique properties of this compound compounds have led to their exploration in various biomedical applications, particularly in the fields of drug delivery and vaccination.

Development of Liposomal and Micellar Drug Delivery Systems

Liposomes and micelles are nanoparticle drug delivery systems that can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites. nih.govjddtonline.info this compound lipids are valuable components in the formulation of these delivery systems due to their stability and biocompatibility. ontosight.aiabbexa.com

Liposomes containing tetraether lipids, often referred to as archaeosomes, exhibit enhanced stability in harsh conditions, such as those found in the gastrointestinal tract, making them promising for oral drug delivery. researchgate.netresearchgate.netnih.gov The incorporation of tetraether lipids can significantly improve the retention of encapsulated drugs, reducing premature leakage. nih.gov For instance, liposomes formulated with a pure tetraether lipid showed up to a four-fold improvement in drug retention compared to conventional liposomes. nih.gov

Micellar systems formed from polymers containing this compound groups are also being investigated for drug delivery. researchgate.netijcrt.org These micelles can solubilize hydrophobic drugs within their core, increasing their bioavailability. tandfonline.com The stability of these micelles is a critical factor for their efficacy, and the chemical structure of the constituent polymers, including the presence of this compound chains, plays a crucial role in this regard. nih.govmdpi.com

Delivery SystemKey Feature of this compound InclusionTherapeutic Advantage
Liposomes (Archaeosomes) Enhanced stability and reduced permeability. researchgate.netnih.govresearchgate.netImproved drug retention and suitability for oral delivery. researchgate.netnih.gov
Micelles Formation of stable, drug-solubilizing core. nih.govresearchgate.netIncreased bioavailability of hydrophobic drugs. tandfonline.com

Exploration as Vaccine Adjuvants

Adjuvants are substances added to vaccines to enhance the immune response to the antigen. zoetis.co.za Liposomes containing ether lipids, including those with tetradecyl chains, have shown significant potential as vaccine adjuvants. nih.gov These archaeosomes can act as a delivery vehicle for the antigen, protecting it and presenting it to the immune system in a way that elicits a strong and long-lasting immune response. nih.gov

The adjuvant properties of archaeosomes are attributed to their ability to be taken up by antigen-presenting cells and to act as a depot for the slow release of the antigen. zoetis.co.zanih.gov This prolonged exposure to the antigen can lead to a more robust activation of both humoral (antibody-mediated) and cell-mediated immunity. nih.gov In studies, archaeosomes have been shown to induce significantly higher antibody titers compared to the antigen alone or when formulated with conventional adjuvants like alum. nih.gov

Neuroprotective Research and Myelination Enhancement

Recent research has shed light on the potential role of this compound compounds and their precursors in neuroprotection and the critical process of myelination. Myelin, the lipid-rich sheath that insulates nerve axons, is essential for efficient nerve signal transmission, and its damage leads to severe neurological disorders. ajol.inforesearchgate.net The synthesis and maintenance of myelin are complex processes heavily reliant on a continuous supply of specific lipids. nih.govmdpi.com

A significant finding in this area involves the ether plasmalogen precursor, glyceryl 1-myristyl ether, also known as 1-O-tetradecyl glycerol (1-O-TDG). med-life.canih.gov Plasmalogens are a major class of ether phospholipids (B1166683), constituting approximately 70% of the ethanolamine (B43304) glycerophospholipids within myelin. med-life.ca Studies using mouse models with a genetic deficiency in plasmalogen synthesis (Gnpat-knockout) have demonstrated that a lack of these lipids leads to generalized hypomyelination and progressive demyelination in various regions of the central nervous system (CNS). nih.gov

In a key in vitro study, treatment of plasmalogen-deficient oligodendrocyte precursor cells (OPCs) with 1-O-TDG successfully rescued myelination. med-life.canih.gov This treatment restored the number of myelinated oligodendrocytes and the length of the myelinated segments, indicating that this this compound precursor can be utilized in the plasmalogen biosynthesis pathway to support myelin formation. med-life.canih.gov These findings highlight the intrinsic requirement of plasmalogens for oligodendrocytes to properly ensheath axons and suggest that providing a this compound precursor could be a viable strategy to promote myelination. nih.gov

Further research into neuroprotective agents has identified other tetradecyl derivatives with beneficial properties. One such compound, tetradecyl 2,3-dihydroxybenzoate (ABG001), was found to enhance the survival and neurite growth of newborn cells in the hippocampus of adult mice. oup.com This effect was mediated through the enhancement of tyrosine kinase A (TrkA) receptor phosphorylation, which subsequently activated pro-survival and growth-promoting signaling pathways like ERK, Akt, and mTOR. oup.com

Antimicrobial Efficacy and Mechanisms of Action

This compound moieties are integral to various synthetic compounds that exhibit significant antimicrobial properties. Research has focused on their ability to act as standalone antimicrobial agents and as adjuvants that enhance the effectiveness of conventional antibiotics, particularly against drug-resistant bacterial strains.

Several classes of compounds incorporating a tetradecyl chain have demonstrated notable antibacterial activity. Dicationic imidazolium (B1220033) surfactants and lariat (B8276320) ethers containing tetradecyl substituents are among the most studied.

For monocationic imidazolium surfactants, antimicrobial activity against Staphylococcus aureus, Escherichia coli, and C. albicans tends to reach its maximum with a tetradecyl or hexadecyl tail. nih.gov In contrast, for certain dicationic (gemini) imidazolium surfactants, the tetradecyl derivatives showed moderate activity, with decyl derivatives being the most potent against resistant S. aureus strains. nih.gov

Lariat ethers, which are diazacrown ether derivatives, also show antimicrobial potency that is influenced by the length of their alkyl sidearms. While some lariat ethers with n-tetradecyl sidearms showed no activity against K12 E. coli at concentrations below 128 µM, others have been effective against different strains. researchgate.netnih.gov For instance, certain long-chain 1-alkylpyridinium salts, which are cationic biocides, have shown high antibacterial activity against multidrug-resistant (MDR) Acinetobacter baumannii. mdpi.com

Below is a table summarizing the minimum inhibitory concentrations (MICs) for selected tetradecyl-containing compounds against various microbial strains.

Compound ClassSpecific CompoundTarget MicroorganismMIC (µM)
Lariat EtherC12LE (4)S. aureus32
Lariat EtherC12LE•2MeI (6)S. aureus1
Lariat EtherC12LE•2MeI (6)tetR E. coli16
Lariat EtherC10LE (1)S. aureus2-10
Imidazolium Surfactant14-3-14 (Im)S. aureus75-150 (MBC)

Data sourced from multiple studies. nih.govresearchgate.net

A critical area of research is the use of this compound derivatives as adjuvants to overcome antibiotic resistance. mdpi.com Lariat ethers with twin alkyl chains, including tetradecyl chains, can significantly enhance the potency of FDA-approved antibiotics when co-administered. researchgate.netmdpi.com

These compounds have been shown to produce potency enhancements and reverse resistance in a variety of Gram-negative and Gram-positive bacteria. mdpi.com For example, significant enhancements of norfloxacin's potency against a resistant strain of Staphylococcus aureus (1199B), which overexpresses the NorA efflux pump, have been observed. researchgate.net In some cases, potency was enhanced by up to 128-fold. researchgate.net This adjuvant effect allows for the recovery of an antibiotic's effectiveness against a previously resistant organism. researchgate.net

The mechanism behind the adjuvant effect of many this compound compounds lies in their ability to inhibit bacterial efflux pumps. nih.gov These pumps are a primary mechanism of antibiotic resistance, actively transporting drugs out of the bacterial cell. google.comelifesciences.org

Lariat ethers have been identified as potent inhibitors of these pumps. researchgate.net The NorA efflux pump in S. aureus 1199B, for instance, is a target of these compounds. researchgate.net By inhibiting the pump, the lariat ether prevents the expulsion of the co-administered antibiotic, allowing its intracellular concentration to reach effective levels. researchgate.netnih.gov The disruption of the bacterial membrane or the regulated cation gradient, which powers many efflux pumps, is a proposed mechanism for this inhibition. researchgate.net

The relationship between the chemical structure of this compound compounds and their antimicrobial activity is a key area of investigation. Hydrophobicity, conferred by the long alkyl chain, is a crucial factor. nih.gov

For many antimicrobial surfactants, including monocationic imidazolium salts, the antimicrobial effect increases with the lipophilicity of the molecule, peaking at the tetradecyl or hexadecyl chain length. nih.gov This dependence is often quasi-parabolic; increasing the chain length beyond this optimal point can lead to a decrease in activity. med-life.ca This "cut-off effect" is thought to be related to the compound's ability to interact with and disrupt the bacterial cell membrane.

In lariat ethers, the length of the N,N'-dialkyl chains is also a determining factor for their biological activity. prepchem.com The presence of positive charges on the molecule, such as in the hydrochloride and methiodide salts of lariat ethers, can further enhance antimicrobial potency by increasing affinity for the negatively charged bacterial surface. researchgate.net

Investigation of Efflux Pump Inhibition

Role in Enzymatic Processes and Metabolic Pathways

This compound structures are involved in specific biosynthetic and metabolic pathways, particularly within the broader class of ether lipids. Ether lipids are integral components of cellular membranes and their synthesis is a fundamental biological process. elifesciences.org

The biosynthesis of ether lipids begins in peroxisomes, where the enzymes glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS) initiate the pathway. elifesciences.org Research in myxobacteria has identified a specific gene cluster, elbB-elbE, that controls the production of 1-O-13-methyl tetradecyl glycerol, highlighting a genetically controlled pathway for a tetradecyl glycerol ether. researchgate.net

Furthermore, enzymatic synthesis of ether compounds involving tetradecyl moieties has been demonstrated. A German patent describes a process for the enzymatic preparation of 1-tetradecyl dihydroxyacetone from palmitoyldihydroxyacetone and myristyl alcohol, showcasing the use of enzymes to synthesize this compound compounds. google.com

In plant metabolism, the existence of ethyl this compound has been speculated in maize, possibly resulting from the oxidation of tetradecanoic acid and its interaction with 1,3-propylene glycol. researchgate.net In dragon fruit, the compound oxirane, tetradecyl- (also known as 1,2-epoxyhexadecane) has been identified, which is an epoxide derived from a tetradecyl chain. mdpi.com While not a simple ether, its formation points to enzymatic modification of tetradecyl-based lipids.

The broader context of ether lipid metabolism shows that compounds like 1-tetradecyl-2-nonatriacontanoyl-sn-glycero-3-phosphoethanolamine are recognized metabolites within human ether lipid metabolic pathways, as documented in the KEGG database. biosynth.com

Precursor Roles in Ether Lipid Biosynthesis

Ether lipids are a distinct class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. Their biosynthesis is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum. The initial steps involve the acylation of dihydroxyacetone phosphate (DHAP), followed by the exchange of the acyl group for a fatty alcohol, forming the characteristic ether bond.

Research has identified specific roles for tetradecyl-containing compounds in this pathway. For instance, glyceryl 1-myristyl ether, also known as 1-O-tetradecyl-sn-glycerol, has been shown to serve as an alternative precursor in the biosynthesis of plasmalogens, a major subclass of ether lipids. nih.gov In a mouse model of Rhizomelic Chondrodysplasia Punctata (RCDP), a severe genetic disorder caused by plasmalogen deficiency, treatment with 1-O-tetradecyl-sn-glycerol rescued myelination, demonstrating its ability to enter and be utilized by the ether lipid biosynthetic pathway. nih.gov This highlights the potential of this compound compounds to bypass defects in the initial steps of ether lipid synthesis. The general pathway for triacylglycerol and ether lipid biosynthesis involves precursors like sn-glycerol-3-phosphate and dihydroxyacetone-phosphate. libretexts.orgmhmedical.com

The biosynthesis of ether lipids involves several key enzymes. mdpi.com In transformed human monocyte THP1 cells, alkylglycerols are incorporated into 1-O-alkylglycerophosphatidylcholine, a precursor of Platelet-activating Factor (PAF). nih.gov

Modulation of Enzyme Kinetics in Lipid Metabolism

This compound analogues have been demonstrated to modulate the kinetics of enzymes involved in lipid metabolism. Studies using tetradecylthiopropionate, a 4-thia-substituted fatty acid analogue, in isolated rat hepatocytes showed that it diverts the metabolism of [1-¹⁴C]oleate away from β-oxidation and towards esterification, without changing the total amount of oleate (B1233923) metabolized. nih.gov This indicates a significant alteration in the flux of fatty acids through different metabolic pathways.

Further investigation revealed that the CoA derivative, tetradecylthiopropionyl-CoA, acts as a substrate for several key enzymes in lipid metabolism, including:

Mitochondrial carnitine palmitoyltransferases I and II (CPT I and CPT II) nih.gov

Acyl-CoA oxidase nih.gov

Microsomal glycerophosphate acyltransferase nih.gov

Long-chain acyl-CoA dehydrogenase nih.gov

In contrast, a related compound, tetradecylthioacrylate, was found to inhibit both the β-oxidation and the incorporation of [1-¹⁴C]oleate into lipids in hepatocytes. nih.gov Its CoA ester, tetradecylthioacrylyl-CoA, was a poor substrate for CPT I and acted as an inhibitor of CPT II, microsomal glycerophosphate acyltransferase, and acyl-CoA oxidase. nih.gov These findings illustrate how different tetradecyl-containing compounds can either serve as substrates or inhibitors, thereby modulating the kinetics of lipid metabolizing enzymes. The study of enzyme kinetics is crucial for understanding how these compounds interact with metabolic pathways. molaid.com

Inhibition of Specific Enzymes (e.g., Carnitine Palmitoyltransferase I)

A significant area of research has focused on the inhibitory effects of tetradecyl-containing compounds on Carnitine Palmitoyltransferase I (CPT I), the rate-limiting enzyme in the mitochondrial import and β-oxidation of long-chain fatty acids. This enzyme is a therapeutic target for various metabolic disorders and cancers. scienceopen.com

Several tetradecyl derivatives have been identified as potent CPT I inhibitors:

Methyl 2-tetradecylglycidate (Me-TDGA) : This oral hypoglycemic agent has been shown to substantially reduce CPT activity in isolated rat liver mitochondria, specifically targeting the CPT-A isoform. nih.gov Dose-dependent inhibition of liver CPT was observed with oral doses as low as 0.1-2.5 mg/kg in rats. nih.gov

2-Tetradecylglycidic acid (TDGA) : This compound, a metabolite of Me-TDGA, is a known inhibitor of CPT. researchgate.net Its inhibitory action on CPT I has been shown to completely block the incorporation of radiolabeled palmitate into the phospholipid fraction of erythrocytes. researchgate.net

(R)-N-(tetradecylcarbamoyl)-aminocarnitine (ST1326) : This reversible CPT1A inhibitor has been investigated for its effects on cancer cells. In chronic lymphocytic leukemia (CLL) cells, ST1326 induced mitochondrial dysfunction and cell death, particularly in proliferating cells. haematologica.org

2-Tetradecylglycidylcarnitine (TDGA-carnitine) : This compound is a derivative of tetradecylglycidic acid and acts as an inhibitor of carnitine palmitoyltransferase enzymes. vulcanchem.com

The inhibitory mechanism often involves the compound mimicking the natural substrates of CPT enzymes. vulcanchem.com The inhibition of CPT by these tetradecyl derivatives highlights their potential to modulate fatty acid oxidation in various physiological and pathological contexts.

Implications of Aberrant Ether Lipid Metabolism in Disease States

Aberrant ether lipid metabolism is implicated in a range of human diseases, from rare genetic disorders to more common multifactorial conditions. A prime example is Rhizomelic Chondrodysplasia Punctata (RCDP), a severe developmental disorder caused by a deficiency in plasmalogens. nih.gov This deficiency leads to defects in myelination and progressive demyelination in the central nervous system. nih.gov

Research using a mouse model of RCDP (Gnpat-knockout) has shown that the lack of plasmalogens results in generalized hypomyelination. nih.gov Significantly, this study demonstrated that treatment with glyceryl 1-myristyl ether (1-O-tetradecyl-sn-glycerol) could rescue the myelination defects in these mice. nih.gov This finding underscores the critical role of ether lipids in neural development and identifies a this compound compound as a potential therapeutic agent to bypass the metabolic block.

Deficiency in ether lipids has also been linked to a complex behavioral phenotype in mice, mimicking aspects of human psychiatric disorders. researchgate.net Furthermore, altered ether lipid levels have been associated with cancer, where they can influence cell signaling and survival. mdpi.com The inhibition of CPT1, a key enzyme in fatty acid metabolism, by tetradecyl-containing compounds is being explored as a therapeutic strategy in cancers like chronic lymphocytic leukemia that rely on fatty acid oxidation for energy. scienceopen.comhaematologica.org

Antioxidant Activity and Lipid Oxidation Inhibition

Some this compound compounds have been investigated for their potential antioxidant properties and their ability to inhibit lipid oxidation. The control of lipid oxidation is important for preventing the deterioration of various products and for protecting biological systems from oxidative damage. mhmedical.com

A study analyzing the chemical composition of the seaweed Sargassum wightii identified "Nonyl this compound" as one of the constituents of its methanol (B129727) extract. cabidigitallibrary.org This extract demonstrated significant antioxidant properties, suggesting a potential contribution from its various components, including the identified ether. cabidigitallibrary.org

In a different context, copolymers synthesized with tetradecyl methacrylate (B99206) have been evaluated for their ability to improve the oxidative stability of biodiesel-diesel blends. researchgate.net This suggests that the incorporation of a tetradecyl moiety can contribute to the inhibition of oxidation processes.

Furthermore, studies on hydroxytyrosyl alkyl ether derivatives have shown that increasing the alkyl chain length, including dodecyl ethers, can enhance their neuroprotective effects by reducing lipid peroxidation and other markers of oxidative stress. acs.org While not a direct study on simple tetradecyl ethers, it points to the role of the alkyl chain length in the antioxidant efficacy of phenolic lipids.

Cellular Interactions and Biological Responses

Cytotoxicity and Cell Survival Studies

The interaction of this compound compounds with cells has been evaluated in various studies, particularly focusing on their cytotoxic effects and influence on cell survival.

In a study involving synthesized 1-O-alkyl-sn-glycerols, 1-O-Tetradecyl-sn-glycerol was tested for cytotoxicity against human umbilical vein endothelial cells (HUVEC). nih.gov The results indicated an absence of cytotoxic effects at concentrations below 20 μM after 72 hours of exposure. nih.gov This suggests a degree of biocompatibility at these concentrations in this specific cell type.

Another study investigated the cytotoxic activity of a fraction of 1-O-alkylglycerol ethers (AGEs) isolated from the marine sponge Guitarra abbotti, which included compounds with tetradecyl chains. mdpi.com This AGE fraction exhibited weak cytotoxic activity against a panel of human cancer cell lines. mdpi.com

Conversely, tetradecyl gallate, which contains a tetradecyl ester rather than an ether, has been shown to induce cytotoxic effects on B16F10 melanoma cells. researchgate.net Ether functionalized gemini (B1671429) pyridinium (B92312) amphiphiles with tetradecyl alkyl chains have also been assessed for their cytotoxicity in vitro on the C6 glioma cell line. essencejournal.com

Table 1: Cytotoxicity of this compound and Related Compounds

Compound/FractionCell LineEffectConcentration/IC₅₀Source
1-O-Tetradecyl-sn-glycerolHuman Umbilical Vein Endothelial Cells (HUVEC)No cytotoxic effects< 20 μM nih.gov
1-O-Alkylglycerol Ether Fraction (containing tetradecyl chains)THP-1, HL-60, HeLa, DLD-1, SNU C4, SK-MEL-28, MDA-MB-231Weak cytotoxic activityNot specified mdpi.com
Tetradecyl gallateB16F10 melanoma cellsCytotoxic effectsNot specified researchgate.net
Ether functionalized gemini pyridinium amphiphiles (with tetradecyl chains)C6 glioma cell lineCytotoxicity assessedNot specified essencejournal.com

Biocompatibility and Development of Biocompatible Materials

The biocompatibility of a material refers to its ability to perform its intended function without eliciting undesirable local or systemic effects in the host. rsc.org It is a critical parameter for materials used in medical devices, tissue engineering, and drug delivery systems, ensuring they can interact safely and effectively with living tissues. e3s-conferences.org The assessment of biocompatibility is multifaceted, considering factors like the material's chemical composition, surface properties, and degradation byproducts. rsc.orge3s-conferences.org

A standard method for evaluating biocompatibility in vitro is through cytotoxicity assays, which measure the extent to which a material or its extracts affect cell health. researchgate.net A material is generally considered to have good cytocompatibility if cell viability remains at 70% or higher in the presence of the material compared to an untreated control group. researchgate.net

In the development of biocompatible materials, there is a significant focus on using polymers that mimic the natural biological environment. scielo.org.mx Natural biopolymers, such as polysaccharides (e.g., alginate, chitosan) and proteins (e.g., collagen, silk), are often employed due to their excellent biocompatibility and their ability to support cell adhesion and proliferation. rsc.org Synthetic polymers can also be designed for biocompatibility. scielo.org.mx For compounds like fatty ethers, including this compound derivatives, their incorporation into a biomaterial would necessitate rigorous biocompatibility testing according to these established standards. While these compounds are used in various formulations, their role as a primary structural component in biocompatible materials for applications like tissue scaffolding is evaluated based on the performance of the final composite material in cytotoxicity and other biocompatibility tests. rsc.org

Anti-proliferative Effects in Cellular Models

Certain compounds structurally related to tetradecyl ethers have been investigated for their biological activities, including potential anti-proliferative effects against cancer cell lines.

Detailed research into the methanolic extract of Passiflora foetida leaves (PFME) identified its potential as an anti-proliferative agent. medcraveonline.com The study demonstrated that the extract was particularly effective against the HeLa human cervical cancer cell line, exhibiting a half-maximal inhibitory concentration (IC50) of 10.83 ± 3.65 µg/ml. medcraveonline.commedcraveonline.com In contrast, the extract showed low to no cytotoxic activity against other cancer cell lines, including MDA-MB-231 and MCF-7 (breast) and Hep G2 (liver), as well as the L929 normal cell line, with IC50 values exceeding 100 µg/ml. medcraveonline.com This suggests a selective anti-proliferative activity against HeLa cells. medcraveonline.com

Gas chromatography-mass spectrometry (GC-MS) analysis of the Passiflora foetida extract identified numerous compounds, including Tetradecanal . medcraveonline.com The researchers suggested that Tetradecanal could be a significant contributor to the observed potent anti-proliferative effect on HeLa cells. medcraveonline.com

Table 1: Anti-proliferative Activity of Passiflora foetida Methanolic Extract (PFME) on Various Cell Lines

Cell Line Cell Type IC50 Value (µg/ml) Observed Effect
HeLa Cervical Cancer 10.83 ± 3.65 Promising anti-proliferative activity medcraveonline.commedcraveonline.com
MDA-MB-231 Breast Cancer > 100 Low inhibition medcraveonline.com
MCF-7 Breast Cancer > 100 Low inhibition medcraveonline.com
Hep G2 Liver Cancer > 100 Low inhibition medcraveonline.com

| L929 | Normal Fibroblast | > 100 | Poor cytotoxic activity (good selectivity) medcraveonline.com |

Other related long-chain fatty acid derivatives have been studied for different biological effects. For instance, Tetradecyl 2,3-dihydroxybenzoate was found to enhance the neurite outgrowth of PC12 cells, suggesting pro-neurogenesis properties rather than anti-proliferative ones. oup.com Another compound, 2-Propenoic acid, tetradecyl ester , was identified as having antioxidant properties. nih.gov These findings highlight how different functional groups attached to the tetradecyl carbon chain can result in distinct biological activities.

Toxicological Assessments and Hazard Identification in Biological Systems

The toxicological profile of this compound and its related compounds varies depending on the specific chemical structure. Assessments by regulatory and scientific bodies provide a basis for hazard identification.

Broad assessments of alkoxylates of aliphatic alcohols (with carbon chains C≥6), a group that includes this compound derivatives, indicate they are generally not expected to be systemically toxic. However, hazard classifications are recommended for some endpoints. Specifically, for some chemicals in this group, a classification of Acute Toxicity – Category 4 (Harmful if swallowed) is applied. The primary hazards identified are typically related to local irritation effects. Similarly, assessments of ethoxylated aliphatic alcohols (>C6) suggest a lack of systemic toxicity for chemicals with longer alkyl chains. industrialchemicals.gov.au

For specific compounds, the hazard classifications are more defined. Sodium tetradecyl sulfate (B86663) is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3). Ethoxylated ethers like Tetraethylene glycol monododecyl ether (a related C12 compound) are also noted as skin and eye irritants. nih.gov

In contrast, other this compound compounds are considered to have a low hazard potential. canada.caDimyristyl Ether , which is di(tetradecyl) ether, is reported as not meeting GHS hazard criteria. nih.gov A safety data sheet for a substance identified as N-TETRADECYL ETHER also states that the substance is not classified under GHS. chemicalbook.com In a developmental and reproductive toxicity study on a related fatty ether, Dicaprylyl Ether , the no-observed-adverse-effect-level (NOAEL) was determined to be greater than 1000 mg/kg bw/day, indicating low toxicity in that specific assay. cir-safety.org

Table 2: Summary of Hazard Identification for this compound and Related Compounds

Compound Name CAS Number Hazard Classifications Source(s)
Alkoxylates of Aliphatic Alcohols (C≥6) (Group) Multiple Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1
Dimyristyl Ether (Di(tetradecyl) ether) 40790-33-0 Not Classified nih.gov
Sodium tetradecyl sulfate 1191-50-0 Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
N-TETRADECYL ETHER Not Specified Not Classified chemicalbook.com
Tetradecyl tetradecanoate (B1227901) 22412-92-4 Considered to be of low hazard potential canada.ca

| Dicaprylyl Ether (Related C8 Ether) | 629-82-3 | NOAEL > 1000 mg/kg bw/d (Developmental Toxicity) | cir-safety.org |

Materials Science and Engineering Applications of Tetradecyl Ether Compounds

Applications in Polymer and Resin Chemistry

In the realm of polymer and resin chemistry, tetradecyl ether derivatives, particularly alkyl (C12-C14) glycidyl (B131873) ether, are valued for their ability to modify and enhance the properties of thermosetting polymer systems like epoxy resins.

Reactive Diluents and Cross-linking Agents in Epoxy Resins

Alkyl (C12-C14) glycidyl ether, a mixture that includes tetradecyl glycidyl ether, is widely employed as a reactive diluent for high-viscosity epoxy resins. atamanchemicals.comataman-chemicals.comwikipedia.org High-performance epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), often have a high viscosity, which can make processing and application difficult. rsc.org Reactive diluents are low-viscosity compounds formulated to reduce the viscosity of the base resin, thereby improving handling, workability, and ease of application. atamanchemicals.comataman-chemicals.com

The cross-linking process involves the nucleophilic attack of the curing agent on the epoxide rings of both the primary epoxy resin and the reactive diluent, leading to a complex three-dimensional network. mdpi.comnagase.com While monofunctional diluents like tetradecyl glycidyl ether can reduce cross-linking density compared to multifunctional epoxies, they play a critical role in tailoring the processability of the resin system. nagase.com

Modification of Mechanical and Thermal Properties of Polymers

The incorporation of tetradecyl glycidyl ether as a reactive diluent has a notable effect on the mechanical and thermal properties of the cured polymer. atamanchemicals.comwikipedia.org The long, flexible aliphatic tetradecyl chain introduces a degree of flexibility into the otherwise rigid epoxy network. ataman-chemicals.com This can lead to an increase in the toughness and impact resistance of the cured material, mitigating the brittleness often associated with highly cross-linked thermosets. ataman-chemicals.comatamanchemicals.com

While improving flexibility, the addition of monofunctional reactive diluents can sometimes lead to a reduction in certain thermomechanical properties, such as the glass transition temperature (Tg), due to the decreased cross-link density. rsc.org However, the impact on properties like tensile strength, compressive strength, and adhesion can vary depending on the concentration of the diluent and the specific formulation of the resin system. atamanchemicals.comresearchgate.net For instance, resins modified with alkyl (C12-C14) glycidyl ether often exhibit improved adhesion, particularly on nonpolar surfaces, and enhanced wetting characteristics for fillers and substrates. atamanchemicals.comataman-chemicals.com2017erp.com

Research into other this compound-containing polymers, such as poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s, highlights how the tetradecyl side chain influences thermal properties. In these comb-like polymers, the alkyl side chains can crystallize, and the material exhibits phase change behavior. mdpi.comnih.gov Studies have shown that the melting temperature and enthalpy of these polymers can be tuned by altering the molecular weight, with initial thermal decomposition temperatures reaching as high as 287 °C, indicating good thermal stability. mdpi.comnih.govdntb.gov.ua This demonstrates the broader potential of incorporating this compound moieties to systematically modify the thermal characteristics of polymers. nih.gov

Impact of Alkyl (C12-C14) Glycidyl Ether on Epoxy Resin Properties

PropertyEffect of Adding Alkyl (C12-C14) Glycidyl EtherUnderlying ReasonCitation
ViscosityDecreasedLow intrinsic viscosity of the diluent. atamanchemicals.comataman-chemicals.com
Workability/HandlingImprovedReduced viscosity allows for easier mixing and application. atamanchemicals.comwikipedia.org
Flexibility/ToughnessIncreasedThe long, flexible alkyl chain is incorporated into the polymer network. ataman-chemicals.comatamanchemicals.com
AdhesionImproved (especially on nonpolar surfaces)Excellent wetting characteristics and lower surface tension. atamanchemicals.com2017erp.com
Glass Transition Temperature (Tg)Generally DecreasedReduction in cross-link density due to the addition of a monofunctional ether. rsc.org

Formulation of Coatings, Adhesives, and Sealants

The beneficial modifications imparted by tetradecyl glycidyl ether make it a valuable component in the formulation of a wide range of polymer-based products. atamanchemicals.comwikipedia.org The reduced viscosity and improved workability allow for the creation of high-performance, low-VOC (Volatile Organic Compound) or solvent-free systems. atamanchemicals.com These modified epoxy resins are extensively used in high-quality coatings, adhesives, and sealants. atamanchemicals.commade-in-china.comeuropa.eu

Specific applications include:

Coatings: Used in formulations for high-quality epoxy floor coatings, food-grade epoxy paints, metal coatings, and concrete coatings. atamanchemicals.comataman-chemicals.com2017erp.com The excellent wetting properties ensure good coverage and adhesion to various substrates. 2017erp.com

Adhesives and Sealants: The improved flexibility and adhesion make these resins suitable for bonding compounds and sealants used in construction and automotive industries. atamanchemicals.comataman-chemicals.comeuropa.eu

Casting and Encapsulation: Their low viscosity makes them ideal for epoxy potting materials, casting compounds, and electrical encapsulation systems, where the resin must flow freely to fill intricate molds and protect sensitive electronic components. atamanchemicals.comataman-chemicals.comatamanchemicals.com

Surfactant and Emulsifier Technologies

The amphiphilic nature of certain this compound compounds underpins their widespread use as nonionic surfactants and emulsifiers in diverse industrial and commercial systems.

Nonionic Surfactant Functionality and Amphiphilic Properties

Many this compound derivatives are classified as nonionic surfactants, meaning their hydrophilic (water-attracting) head group does not carry an electrical charge. atamanchemicals.comsanyo-chemical-solutions.com The fundamental structure responsible for this surfactant activity is its amphiphilic character: a molecule possessing both a hydrophobic (oil-attracting) and a hydrophilic part. ontosight.ai

Hydrophobic Tail: The long, 14-carbon alkyl chain (tetradecyl group) is lipophilic, meaning it has a strong affinity for non-polar substances like oils and greases. atamanchemicals.comsolubilityofthings.com

Hydrophilic Head: The ether linkage, and more significantly, polyoxyethylene (POE) chains attached to the ether, constitute the hydrophilic portion of the molecule. sanyo-chemical-solutions.comontosight.ai In compounds like octaethylene glycol monothis compound (C14E8) or polyoxyethylene (10) tridecyl ether (a related compound), the multiple ether oxygens in the POE chain form hydrogen bonds with water, rendering this end of the molecule water-soluble. ontosight.ailew.ro

This dual character allows this compound surfactants to position themselves at the interface between immiscible phases, such as oil and water, reducing the interfacial tension. ontosight.ai The balance between the hydrophobic and hydrophilic portions (the HLB value) can be precisely controlled by altering the length of the polyoxyethylene chain, allowing for the design of surfactants tailored for specific applications. specialchem.com

Properties of this compound-Based Nonionic Surfactants

Compound ExampleKey Structural FeaturesPrimary FunctionCitation
Alkyl (C12-C14) Glycidyl EtherHydrophobic C12-C14 tail; small, moderately polar hydrophilic head (glycidyl ether).Surfactant, reactive diluent, emulsifier. atamanchemicals.comcymitquimica.com
Octaethylene Glycol Monothis compound (C14E8)Hydrophobic C14 tail; large hydrophilic head (eight ethylene (B1197577) oxide units).Nonionic surfactant, emulsifier, detergent, solubilizer for membrane proteins. lew.ro
Myreth-5 (Pentaethylene Glycol this compound)Myristyl (tetradecyl) hydrophobic tail; polyoxyethylene chain with five ethylene oxide units.Emulsifier, surfactant, and moisturizing agent in cosmetics. ontosight.ai

Emulsification Performance in Various Systems

The ability to reduce interfacial tension makes this compound surfactants effective emulsifiers. ontosight.aisolubilityofthings.com An emulsion is a mixture of two or more immiscible liquids where one is dispersed in the other in the form of microscopic droplets. researchgate.net These surfactants facilitate the formation and enhance the stability of emulsions by adsorbing at the oil-water interface, creating a protective barrier around the dispersed droplets that prevents them from coalescing. researchgate.netnih.gov

The performance of a this compound-based emulsifier depends on factors such as its concentration, the ratio of oil to water, and the pH of the system. researchgate.net For example, ¹H NMR studies of mixed surfactant systems containing sodium tetradecyl sulfate (B86663) and tetradecyl triethoxylated ether show the formation of mixed micelles where the hydrophilic ethoxy groups of the nonionic surfactant surround the hydrophobic core, demonstrating their role in complex formulations. researchgate.net

Due to their effectiveness and stability across a range of conditions, these surfactants are used in numerous systems: ontosight.aicymitquimica.com

Industrial Processes: They are used in textile, leather, and paper manufacturing as wetting and dispersing agents. ontosight.ai They also serve as emulsifiers in the emulsion polymerization of synthetic resins and rubbers. kao.com

Personal Care Products: Their mild nature and emulsifying properties make them suitable for use in creams, lotions, shampoos, and cleansers. ontosight.aicymitquimica.com

Household Cleaners: They are components in laundry detergents, dishwashing liquids, and hard surface cleaners. painichemical.com

Advanced Materials Development

Polymers incorporating this compound side chains are being developed as advanced phase change materials (PCMs) for thermal energy storage. nih.govdntb.gov.uanih.gov These comb-like polymers store and release latent heat during their solid-liquid phase transitions. The long alkyl tetradecyl chains can crystallize and melt at a specific temperature, providing a high heat storage capacity.

A notable example is the series of poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s (PC14EnVEs). nih.govdntb.gov.uanih.gov In these polymers, the introduction of flexible ethylene glycol segments between the polymer backbone and the tetradecyl side chains facilitates the crystallization of the side chains, leading to high phase change enthalpies. nih.govdntb.gov.uanih.gov Research has shown that the thermal properties of these polymers, such as melting temperature (Tm) and melting enthalpy (ΔHm), can be influenced by the polymer's molecular weight. nih.govnih.gov As the number average molar mass increases, the melting enthalpy tends to stabilize, reaching values as high as 89 J/g. nih.govnih.gov

Another class of PCMs involves copolymers of tetradecyl acrylate. Poly(tetradecyl acrylate-co-hexadecyl acrylate) (P(TDA-co-HDA)) has been fabricated as a shape-stabilized PCM (SPCM) by incorporating it into a graphene oxide (GO) matrix. mdpi.comnih.gov This composite material absorbs heat at approximately 29.9°C and releases it at 12.1°C, with a heat storage capacity of around 70 J/g. mdpi.comnih.gov The GO network prevents the leakage of the polymer in its molten state, making it a stable and reusable energy storage material. mdpi.comnih.gov

The table below presents the thermal properties of various this compound-based polymers investigated as phase change materials.

Polymer SystemMelting Temp (Tm) (°C)Melting Enthalpy (ΔHm) (J/g)Key Feature
Poly(monoethylene glycol n-tetradecyl ether vinyl ether) (PC14E1VE) 27.0 - 28.089 - 95High enthalpy; properties vary with molecular weight. nih.govnih.gov
Poly(diethylene glycol n-tetradecyl ether vinyl ether) (PC14E2VE) 22.0 - 23.078 - 83Lower melting point than PC14E1VE. nih.gov
Poly(tetradecyl acrylate-co-hexadecyl acrylate) (P(TDA-co-HDA)) 29.9~70 (in GO composite)Shape-stabilized with graphene oxide for leak prevention. mdpi.comnih.gov

This compound derivatives are valuable components in the development of biomaterials for artificial tissues and advanced biomedical devices, primarily due to their ability to self-assemble and their biocompatibility when integrated into polymer systems like polyethylene (B3416737) glycol (PEG). researchgate.net Their applications are prominent in injectable hydrogels for tissue engineering and in nanoparticle systems for targeted drug delivery.

In tissue engineering, hydrogels that can be injected in a minimally invasive manner are highly desirable. supramolecularbiomaterials.com Tetradecyl moieties have been used to create physically cross-linked hydrogels. For example, when hyaluronic acid (HA) is functionalized with C14 alkyl chains (HA-C14), it can form a robust, shear-thinning, and self-healing hydrogel in the presence of nanoparticles. supramolecularbiomaterials.com The hydrophobic interactions between the tetradecyl chains create physical cross-links, resulting in a gel that is significantly stronger than unmodified HA and suitable for applications like tissue bulking or as a scaffold for cell delivery. supramolecularbiomaterials.com

In the realm of drug delivery, tetradecyl groups are incorporated into lipids and polymers to form stable nanoparticles capable of encapsulating therapeutic agents. echemi.com Methoxypoly(ethylene glycol) ditetradecylacetamide (ALC-0159) is a lipid-like molecule that leverages its ditetradecyl groups to form the lipophilic core of nanoparticles. echemi.com These nanoparticles can efficiently encapsulate drugs or genetic material, while the PEG portion provides a hydrophilic shell that enhances solubility, stability, and biocompatibility, reducing toxicity and adverse reactions. echemi.com Similarly, tetradecyl tetradecanoate (B1227901) has been used as an oil phase in the formulation of liquid crystal nanoparticles (LCNPs) for oral drug delivery. nih.gov

Phase Change Materials (PCMs) Based on this compound Polymers

Industrial Process Applications

The role of this compound and similar long-chain surfactants in wastewater treatment is twofold. On one hand, as surface-active agents, their presence in industrial and municipal wastewater can be problematic, causing foaming, inhibiting biological degradation processes, and impeding the settling of suspended solids. moleaer.commoleaer.comsigmadafclarifiers.com

On the other hand, these same surfactant properties are harnessed for specific treatment applications. Nonionic surfactants like polyoxyethylene tridecyl ether, which is structurally similar to tetradecyl ethers, are used in combination with flocculants to enhance the efficiency of wastewater treatment. google.com The surfactant can improve the interaction between the flocculant and dispersed particles, leading to more effective aggregation and removal.

A significant application is in the formulation of surfactant-modified adsorbents. Natural zeolites, for instance, can be modified with cationic surfactants containing long alkyl chains (such as cetyl or tetradecyl groups) to create a surface capable of adsorbing organic pollutants from water. who.int The surfactant molecules form a bilayer on the zeolite surface, with the hydrophobic tails creating an organic phase that effectively partitions non-polar contaminants like methyl tert-butyl ether (MTBE) from the water. who.int Similarly, C12-C14 alcohol glycidyl ether is a non-ionic surfactant noted for its use in wastewater treatment processes. atamanchemicals.com

This compound derivatives are utilized as performance-enhancing additives in fuels and lubricants. nanotrun.comgoogle.comgoogle.mu Their surfactant properties, combined with their chemical structure, allow them to function as detergents, dispersants, emulsifiers, and lubricity improvers.

As fuel additives, ethers are known to be effective cetane number improvers for diesel fuel. mdpi.com The addition of ether compounds can lead to improved combustion efficiency and a reduction in harmful emissions. nanotrun.commdpi.com Oleyl amine polyoxyethylene ether, for example, is used as a fuel oil additive to help distribute the fuel more evenly, improve its combustion, and reduce engine wear. nanotrun.com These additives also act as dispersants, preventing the formation of sludge and deposits within the fuel system. google.com The drive to reduce sulfur in diesel fuel has decreased its natural lubricity, creating a need for additives that can protect fuel injectors and pumps from premature wear. pcs-instruments.com Long-chain compounds like this compound derivatives can provide this necessary lubricity. pcs-instruments.com

Corrosion Inhibition Applications of this compound Compounds

This compound compounds, particularly those functionalized with polyoxyethylene chains, have demonstrated significant potential as corrosion inhibitors for various metals, most notably for steel in acidic and neutral environments. Their effectiveness stems from their surfactant nature, which facilitates the formation of a protective film on the metal surface, thereby mitigating corrosive attacks.

The primary mechanism of corrosion inhibition by this compound compounds is through adsorption onto the metal surface. This process is influenced by the chemical structure of the inhibitor, the nature of the metal, and the composition of the corrosive medium. The long tetradecyl hydrocarbon chain provides a hydrophobic barrier, while the ether linkages, especially in polyoxyethylene derivatives, offer sites for interaction with the metal surface. These compounds can function as mixed-type inhibitors, retarding both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netbu.edu.eg

The adsorption of these inhibitor molecules at the metal-solution interface effectively blocks the active sites for corrosion. bu.edu.eg This can be described as a substitution reaction where the inhibitor molecules (Org(sol)) displace water molecules (H2O(ads)) from the metal surface:

Org(sol) + xH₂O(ads) ⇌ Org(ads) + xH₂O(sol)

This adsorption can be physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the lone pair electrons of the oxygen atoms in the ether groups and the vacant d-orbitals of the metal atoms. The formation of this adsorbed layer creates a barrier that hinders the diffusion of corrosive species to the metal surface. researchgate.netscielo.br

Research has shown that the length of the polyoxyethylene chain in polyoxyethylene tetradecyl ethers can influence the inhibition efficiency. A longer chain can increase the surface area covered by the inhibitor molecule, enhancing the protective barrier. bu.edu.eg Studies on similar non-ionic surfactants have indicated that their effectiveness is dependent on concentration, with inhibition efficiency generally increasing with higher concentrations up to a critical point. researchgate.net Temperature also plays a crucial role; for some non-ionic surfactants, inhibition efficiency has been observed to decrease at higher temperatures. researchgate.net

The table below summarizes research findings on the corrosion inhibition performance of this compound and related non-ionic surfactant compounds.

Interactive Data Table: Corrosion Inhibition Efficiency of this compound and Related Compounds

CompoundMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Polyoxyethylene (23) lauryl ether (Brij 35)Carbon Steel1M HCl300-500 ppm30~91-92 researchgate.net
N,N–di(polyoxyethylene)–4–dodecylaniline (B12653459) (8 EO units)Steel1M HCl250 ppm25>90 bu.edu.eg
Tetradecyl phosphate (B84403) ester (PE-C14)Carbon SteelCO2 environment40 ppmw80High ohio.edu
Polyoxyethylene octyl phenyl ether (Triton X-100)Carbon Steel1M HCl300-500 ppm30~91-92 researchgate.net

The data indicates that polyoxyethylene-containing surfactants, including those with alkyl chains similar to tetradecyl, are effective corrosion inhibitors for steel in acidic environments. For instance, polyoxyethylene (23) lauryl ether (Brij 35), which has a C12 alkyl chain, shows high inhibition efficiency in 1M HCl. researchgate.net Similarly, a dodecylaniline derivative with polyoxyethylene chains also demonstrates significant protection for steel in HCl. bu.edu.eg While not a pure ether, tetradecyl phosphate ester also shows high efficiency in a CO2 corrosive environment, highlighting the role of the long alkyl chain in forming a protective film. ohio.edu The mechanism for these non-ionic surfactants generally involves the adsorption of their molecules on the metal surface, creating a barrier to the corrosive environment. bu.edu.egresearchgate.net

Environmental Fate, Transport, and Ecotoxicology of Tetradecyl Ether Compounds

Bioaccumulation and Food-Chain Effects

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The potential for bioaccumulation of alcohol ethoxylates is generally considered to be low. santos.comsantos.comeuropa.eu This is primarily attributed to the rapid metabolism and excretion of these substances by organisms. santos.com

The bioconcentration factor (BCF) is a measure of the extent to which a chemical accumulates in an organism directly from the water. The BCF for alcohol ethoxylates is influenced by the number of ethylene (B1197577) oxide units; a higher degree of ethoxylation generally leads to a lower BCF. heraproject.com

Bioconcentration Factors (BCF) for C14 Alcohol Ethoxylates in Fish
CompoundSpeciesBCF ValueReference
C14 EO4Fathead minnow (Pimephales promelas)237.0 heraproject.com
C14 EO8Fathead minnow (Pimephales promelas)56.7-135.2 heraproject.com
C14 EO11Fathead minnow (Pimephales promelas)15.8 heraproject.com
C14 EO14Fathead minnow (Pimephales promelas)&lt; 5 heraproject.com

Ecotoxicological Impact Assessments

The ecotoxicological impact of tetradecyl ether compounds is a critical aspect of their environmental risk assessment. These surfactants can exhibit significant toxicity to aquatic life. kao.com

The aquatic toxicity of alcohol ethoxylates varies depending on the alkyl chain length and the degree of ethoxylation. Generally, toxicity increases with increasing alkyl chain length and decreases with an increasing number of ethylene oxide units. exxonmobilchemical.com These compounds are classified as having strong toxicity to aquatic organisms. kao.com For example, certain alcohol ethoxylates are classified as GHS Acute aquatic category 1, with LC50 values ≤ 1 mg/L for the most sensitive species. exxonmobilchemical.com

Acute Ecotoxicity Data for Alcohol Ethoxylates
Organism TypeSpeciesEndpointValue (mg/L)CompoundReference
FishDanio rerio (Zebrafish)LC50≤ 1C12-15 AEO with 3-7 moles EO exxonmobilchemical.com
InvertebrateDaphnia magnaEC50&lt; 1Polychlorinated diphenyl ethers nih.gov
AlgaeScenedesmus obliquusEC50&lt; 1Polychlorinated diphenyl ethers nih.gov
BacteriaPhotobacterium phosphoreumAcute ToxicityData availableC12br-7EO exxonmobilchemical.com

Long-term Environmental Effects

The long-term environmental effects of this compound compounds are a subject of ongoing research, with a focus on their persistence, potential for bioaccumulation, and chronic toxicity to various organisms. As surfactants, their chemical structure, featuring a hydrophobic tetradecyl chain and a hydrophilic ether group, dictates their behavior and ultimate fate in the environment.

Persistence and Biodegradation

The persistence of this compound and its related compounds in the environment is influenced by their susceptibility to biodegradation. Generally, linear alkyl chains, such as the tetradecyl group, are more readily biodegradable than branched chains. The ether linkage can also be a point of enzymatic attack by microorganisms.

While specific long-term biodegradation data for this compound is limited, the available information on structurally similar compounds suggests a low potential for long-term persistence in the environment under aerobic conditions.

Bioaccumulation

Bioaccumulation refers to the process by which chemicals are taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. accessscience.com For this compound compounds, the potential for bioaccumulation is primarily linked to their hydrophobicity, often expressed as the logarithm of the octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates a greater potential for a substance to accumulate in the fatty tissues of organisms. accessscience.com

Tetradecanol (B45765), the alcohol precursor to this compound, has a log Kow of 5.5, suggesting a potential for bioaccumulation. europa.eu However, the bioaccumulation potential is not solely determined by hydrophobicity. Factors such as metabolism and elimination by the organism also play a crucial role. accessscience.com

Table 1: Bioaccumulation Potential of Related Compounds

Compound Log Kow Bioaccumulation Potential Source
Tetradecanol 5.5 No potential for secondary poisoning indicated europa.eu

Chronic Ecotoxicity

The long-term adverse effects of this compound compounds on aquatic and terrestrial organisms are a significant area of ecotoxicological research. Chronic toxicity studies assess the effects of prolonged exposure to lower concentrations of a substance, focusing on endpoints such as growth, reproduction, and survival.

Aquatic Ecotoxicity:

Studies on surfactants have demonstrated that their toxicity to aquatic organisms is influenced by the length of the alkyl chain and the nature of the hydrophilic head group. oup.com For anionic surfactants, toxicity generally increases with the length of the alkyl chain. oup.com

For long-chain alcohols like tetradecanol, chronic toxicity to the freshwater invertebrate Daphnia magna has been observed. researchgate.net The no-observed-effect concentration (NOEC) for Daphnia has been reported to be as low as 0.0016 mg/L, and the EC10 (the concentration causing a 10% effect) is 0.0063 mg/L. europa.eu Based on these values, tetradecanol is classified as chronically toxic to aquatic life. europa.eu The addition of oxyethylene groups to similar compounds has been shown to have a complex effect on toxicity. oup.com

Table 2: Chronic Aquatic Toxicity of Tetradecanol

Organism Endpoint Value (mg/L) Source
Daphnia magna NOEC (21-day) 0.0016 europa.eu
Daphnia magna EC10 (21-day) 0.0063 europa.eu

It is important to note that the high hydrophobicity and strong adsorption of these compounds to sediment can reduce their bioavailability in the water column, potentially mitigating their direct toxic effects on pelagic organisms. nih.gov However, this also means that sediment can act as a long-term sink for these compounds, posing a potential risk to benthic organisms. nih.gov

Terrestrial Ecotoxicity:

The fate of this compound compounds in soil is largely governed by their strong adsorption to organic matter. nih.gov This adsorption reduces their mobility and bioavailability to terrestrial organisms. The predicted no-effect concentration (PNEC) for soil for tetradecanol has been established at 0.428 mg/kg soil dry weight, based on equilibrium partitioning methods. europa.eu

Table 3: Compound Names Mentioned

Compound Name
This compound
Tetradecanol
Polyoxyethylene tallow (B1178427) amine (POE-T)

Conclusion and Future Research Directions in Tetradecyl Ether Chemistry

Synthesis and Application Innovation

Innovation in the synthesis of tetradecyl ether derivatives is moving towards greater precision, efficiency, and functionality. Recent methodologies have enabled the creation of complex polymeric and functionalized molecules with novel applications. A significant advance is the use of living cationic polymerization to synthesize poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s. mdpi.com This method allows for controlled molecular weights and narrow molecular weight distribution, which is crucial for their application as phase-change materials for heat storage and energy conservation. mdpi.com Another area of innovation involves the development of bifunctional additives. For instance, copolymers synthesized from tetradecyl methacrylate (B99206) are being evaluated as additives to improve both the cold flow properties and oxidative stability of biodiesel-diesel blends, addressing key challenges in the use of biofuels. researchgate.net

Furthermore, ecological considerations are driving synthetic innovations, such as the development of solvent-free synthesis for gemini (B1671429) surfactants containing a tetradecyl group. mdpi.com In the realm of catalysis, ionic liquids with tetradecyl chains, like tetradecyl(trihexyl)phosphonium bromide, have been identified as highly effective and reusable phase transfer catalysts for reactions such as the synthesis of p-nitrodiphenyl ether. acs.org These advancements underscore a trend towards creating highly specific, efficient, and sustainable synthetic routes for this compound compounds. researchgate.netresearchgate.net The synthesis of complex building blocks, such as 7-bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde, further opens the door for the creation of new functional dyes. mdpi.com

Table 1: Innovations in this compound Synthesis and Applications

Innovation Area Key Research Finding Application Source(s)
Polymer Synthesis Synthesis of poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s via living cationic polymerization. Phase-change materials for thermal energy storage. mdpi.com
Biofuel Additives Creation of ternary copolymers from tetradecyl methacrylate. Improving cold flow and oxidative stability of biodiesel-diesel blends. researchgate.net
Green Catalysis Use of tetradecyl(trihexyl)phosphonium bromide as a reusable phase transfer catalyst. Efficient synthesis of p-nitrodiphenyl ether with 100% selectivity. acs.org
Ecological Synthesis Development of a solvent-free method for producing gemini surfactants. Creation of antimicrobial agents with reduced environmental impact during production. mdpi.com
Functional Dyes Two-step synthesis of a 2-decyl-tetradecyl substituted 7-bromophenothiazine-3-carbaldehyde. Building block for advanced, soluble functional dyes. mdpi.com

Mechanistic Understanding of Biological Interactions

A deeper understanding of how the this compound moiety interacts with biological systems at the molecular level is critical for its application in biomedicine and biotechnology. The long hydrophobic tetradecyl chain is a key determinant of these interactions. The unique properties of gemini surfactants with tetradecyl chains, for example, are rooted in their mechanism of biocidal action, which involves the adsorption of cations onto a microorganism's surface, followed by the penetration of the cell membrane by the long alkyl chains. mdpi.com This process leads to membrane damage, the outflow of cytoplasm, and ultimately, cell death. mdpi.com

The behavior of tetradecyl-containing compounds at interfaces is crucial for their biological activity. Studies on tetradecyl p-coumarates in oil-in-water emulsions show that the alkyl chain length significantly influences their partitioning and location within the interfacial region, which is a model for biological membranes. mdpi.com Research on di-n-alkyl substituted diazalariat ethers with n-tetradecyl sidearms has revealed their potential as efflux pump inhibitors, a mechanism that can restore the efficacy of antibiotics against resistant bacteria. nih.gov Furthermore, advanced surface-sensitive techniques are providing new insights. The study of hexaethylene glycol mono-n-tetradecyl ether adsorption onto model surfaces has shown that the process is complex, involving the coupling of water to the adsorbed surfactant layer. researchgate.net This detailed understanding of surface and membrane interactions is essential for designing more effective and targeted biologically active compounds.

Table 2: Mechanisms of Biological Interaction for Tetradecyl-Containing Compounds

Compound Type Mechanism of Action Biological Implication Source(s)
Gemini Surfactants Adsorption onto cell surface and penetration/disruption of the cell membrane by the tetradecyl chain. Potent antimicrobial activity. mdpi.com
Dizalariat Ethers Function as efflux pump inhibitors in bacteria. Adjuvant potential to reverse antibiotic resistance. nih.gov
Tetradecyl p-Coumarates Partitioning at the oil-water interface, influenced by the hydrophobic tetradecyl chain. Antioxidant efficiency in emulsions, model for membrane interactions. mdpi.com
Polyoxyethylene Ethers Forms an adsorbed layer on surfaces that traps and couples with water molecules. Understanding hydration and interaction forces at biological interfaces. researchgate.net

Environmental Sustainability and Safety

The growing emphasis on green chemistry is steering research towards ensuring the environmental sustainability and safety of tetradecyl ethers and their derivatives. A key trend is the shift to more environmentally friendly synthesis methods, such as conducting reactions in aqueous micellar solutions instead of using traditional organic solvents, which reduces waste and avoids hazardous materials. researchgate.net The safety and regulatory status of polymers containing this compound groups are governed by frameworks like the Toxic Substances Control Act (TSCA) and REACH, which mandate evaluation for safe use. ontosight.ai

While many fatty ethers are considered safe for use in cosmetics, comprehensive safety assessments are ongoing. cir-safety.org For complex derivatives like certain per- and polyfluoroalkyl substances (PFAS) that may contain a tetradecyl group, there is a recognized need for more extensive research to understand their toxicological profiles and potential for absorption and health risks. fda.gov The biodegradability of these compounds is a significant area of research. For example, while potent antimicrobial gemini surfactants with tetradecyl chains are not readily biodegradable, research is exploring solutions such as incorporating labile bonds into their structure or using specialized microbial consortia to facilitate their breakdown. mdpi.com Encouragingly, these same surfactants have been found to be less toxic to aquatic organisms compared to traditional quaternary ammonium (B1175870) compounds (QACs). mdpi.com This focus on the entire lifecycle, from green synthesis to end-of-life biodegradability, is central to the future of this compound chemistry. archivemarketresearch.com

Table 3: Environmental and Safety Considerations for Tetradecyl Ethers

Aspect Research Focus / Finding Implication Source(s)
Green Synthesis Shift from organic solvents to aqueous micellar solutions for ether synthesis. Reduction of hazardous waste and improved environmental footprint of chemical production. researchgate.net
Biodegradability Gemini surfactants with tetradecyl chains are hardly biodegradable but can be improved with labile bonds or microbial degradation. Balancing high efficacy with environmental persistence. mdpi.com
Aquatic Toxicity Gemini surfactants with ether groups are less toxic to aquatic life than conventional QACs. Potential to replace more harmful substances in certain applications. mdpi.com
Regulation & Safety Polymers are subject to regulation under TSCA and REACH; ongoing safety assessments for cosmetic ingredients. Ensuring safe use and handling through established regulatory oversight. ontosight.aicir-safety.org

Emerging Methodologies and Interdisciplinary Research

The future of this compound chemistry will be heavily influenced by the adoption of emerging methodologies and the fostering of interdisciplinary research. The integration of computational science with experimental chemistry is proving to be a particularly powerful approach. For example, a combination of quantum chemistry calculations and machine learning, termed "electronic-structure informatics," has been used to screen hundreds of thousands of ionic liquid candidates to identify a trihexyl(tetradecyl)phosphonium-based compound with superior CO2 solubility. researchgate.net This demonstrates the power of in-silico methods to guide and accelerate the discovery of new materials. researchgate.net

Collaborations between experimental and computational chemists are becoming more common, with research funding often supporting the creation of mixed labs where both disciplines can work synergistically to develop new catalysts and understand reaction mechanisms. hokudai.ac.jp The development of advanced analytical tools is also crucial. The combination of techniques like the Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and ellipsometry allows for a more comprehensive characterization of the adsorption layers of surfactants like hexaethylene glycol mono-n-tetradecyl ether on various surfaces. researchgate.net Furthermore, the development of open-source informatics tools to automatically extract chemical structures and reactions from scientific literature is streamlining the research process and making vast amounts of data more accessible. cam.ac.uk These interdisciplinary approaches are essential for tackling the complex challenges in modern chemistry and will undoubtedly lead to new discoveries and applications for tetradecyl ethers.

Table 4: Emerging and Interdisciplinary Methodologies

Methodology Description Application in this compound Research Source(s)
Computational Chemistry & Machine Learning Using electronic-structure informatics to screen vast numbers of candidate molecules for desired properties. Identifying novel trihexyl(tetradecyl)phosphonium-based ionic liquids for CO2 capture. researchgate.net
Combined Analytical Techniques Employing multiple surface-sensitive methods like QCM-D and ellipsometry simultaneously. Gaining a more complete understanding of surfactant adsorption layers at interfaces. researchgate.net
Interdisciplinary Collaboration Integrating experimental and computational chemistry research groups. Accelerating the development of new catalysts and reaction pathways. hokudai.ac.jp
Chemical Informatics Developing algorithms (e.g., OPSIN) to parse chemical names and extract reaction data from text. Automating data mining from scientific literature to aid research. cam.ac.uk

Q & A

Q. What safety protocols are essential when handling Tetradecyl ether in laboratory settings?

  • Methodological Answer : this compound poses skin irritation (H315), eye irritation (H319), and respiratory risks (H335) . Researchers must:
  • Use PPE: Nitrile gloves, chemical-resistant suits, and EN 166-compliant eye protection .
  • Ensure local exhaust ventilation to avoid aerosol/dust inhalation .
  • In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Store in sealed containers away from incompatible substances (e.g., strong oxidizers) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • Gas Chromatography (GC) : Use non-polar columns (e.g., HP-5MS) with temperature programming for purity assessment .
  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., InChIKey: OPMWFQISIZYEEQ) .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm ether linkage and alkyl chain length .

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC28H58O
Molecular Weight410.7595 g/mol
CAS Registry Number5412-98-6

Q. How should this compound be stored to maintain stability in research environments?

  • Methodological Answer :
  • Store in airtight containers at room temperature (20–25°C) in a ventilated, dry area .
  • Avoid prolonged exposure to light or humidity to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s solvent properties in UV-curable systems?

  • Methodological Answer :
  • Solvent Compatibility Testing : Evaluate miscibility with epoxy resins (e.g., diglycidyl ether of bisphenol A) and photoinitiators .
  • Kinetic Studies : Monitor curing rates using FT-IR to track epoxy group consumption under UV light.
  • Optimization : Vary this compound concentration (e.g., 8.5–15% w/w) to balance viscosity and curing efficiency .

Q. What methodologies address discrepancies in reported physicochemical data (e.g., boiling point, solubility) for this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate measurements using standardized methods (e.g., ASTM distillation for boiling point).
  • Reference Databases : Compare data against NIST Chemistry WebBook entries, noting measurement conditions (e.g., GC column type) .
  • Meta-Analysis : Systematically review literature to identify outliers and contextualize experimental conditions (e.g., purity grades, instrumentation) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Documentation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Register laboratory procedures with DOIs for method transparency .
  • Detail synthetic routes, purification steps, and characterization parameters (e.g., GC temperature gradients) .
  • Statistical Rigor : Collaborate with statisticians to design sample sizes and error margins, particularly for toxicity studies lacking robust data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecyl ether
Reactant of Route 2
Reactant of Route 2
Tetradecyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.